molecular formula C15H23BrO B1316359 Benzene, [[(8-bromooctyl)oxy]methyl]- CAS No. 83515-83-7

Benzene, [[(8-bromooctyl)oxy]methyl]-

Cat. No.: B1316359
CAS No.: 83515-83-7
M. Wt: 299.25 g/mol
InChI Key: IOPORJRVEUCPIV-UHFFFAOYSA-N
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Description

Benzene, [[(8-bromooctyl)oxy]methyl]- is an organic compound with the molecular formula C 15 H 23 BrO . It is characterized by a benzene ring linked to an 8-bromooctyl chain via an ether (oxy) linkage. This specific molecular architecture, featuring both an aromatic ring and a long alkyl chain terminated with a bromine atom, makes it a valuable bifunctional intermediate in synthetic chemistry . The bromine terminus serves as a reactive handle for further transformations, such as nucleophilic substitutions, while the aromatic ring can undergo various electrophilic substitutions. Researchers utilize this compound in the synthesis of more complex molecules, including liquid crystals, polymers, and pharmaceutical intermediates. It is also employed in material science for surface modification and the creation of novel organic frameworks. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-bromooctoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c16-12-8-3-1-2-4-9-13-17-14-15-10-6-5-7-11-15/h5-7,10-11H,1-4,8-9,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPORJRVEUCPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569069
Record name {[(8-Bromooctyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83515-83-7
Record name {[(8-Bromooctyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Benzene, [[(8-bromooctyl)oxy]methyl]- (CAS 83515-83-7)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene, [[(8-bromooctyl)oxy]methyl]- (commonly referred to as benzyl 8-bromooctyl ether) is a highly versatile, bifunctional aliphatic-aromatic intermediate. Featuring a robust benzyl ether protecting group and a highly reactive terminal primary bromide separated by an 8-carbon aliphatic spacer, this molecule is a cornerstone reagent in advanced organic synthesis. It is extensively utilized in the development of PROTAC (Proteolysis Targeting Chimera) linkers, the synthesis of complex block copolymers via Atom Transfer Radical Polymerization (ATRP), and general Williamson ether syntheses. This technical guide details its physicochemical properties, thermodynamic solubility profile, and validated experimental protocols for its application in the laboratory.

Molecular Architecture & Physicochemical Profile

The structural architecture of Benzene, [[(8-bromooctyl)oxy]methyl]- is defined by three distinct domains, each imparting specific chemical behavior:

  • The Benzyl Ether: Acts as a lipophilic anchor and a robust protecting group for the latent hydroxyl functionality.

  • The Octyl Spacer: An 8-carbon aliphatic chain that provides significant hydrophobicity, flexibility, and spatial separation, which is critical for minimizing steric hindrance in PROTAC linker applications.

  • The Terminal Bromide: An unhindered, primary electrophilic center primed for nucleophilic attack or radical initiation.

PropertyValue
Chemical Formula C15H23BrO
Molecular Weight 299.25 g/mol
CAS Registry Number 83515-83-7
LogP (Octanol-Water) 5.4
Polar Surface Area (PSA) 9.23 Ų
Dipole Moment ~1.8 D
Physical State (25 °C) Viscous Liquid

Data sourced from Benchchem physicochemical descriptor models and BLD Pharm specifications .

Solubility Profile & Thermodynamic Behavior

The solubility profile of Benzene, [[(8-bromooctyl)oxy]methyl]- is strictly governed by its high LogP (5.4) and exceptionally low Polar Surface Area (9.23 Ų). The molecule interacts with solvents predominantly through London dispersion forces and weak dipole-dipole interactions originating from the ether oxygen.

Solvent ClassRepresentative SolventsSolubilityThermodynamic Rationale
Non-Polar / Halogenated Dichloromethane (DCM), Chloroform, TolueneExcellentFavorable dispersion interactions with the octyl chain and aromatic ring.
Polar Aprotic DMF, DMSO, THF, AcetoneGood to ExcellentSolvates the molecule effectively; ideal for SN2 reactions due to lack of hydrogen-bond donation.
Polar Protic Methanol, EthanolPoorThe large hydrophobic bulk disrupts the solvent's hydrogen-bonding network.
Aqueous Water, Aqueous BuffersInsolubleHigh lipophilicity (LogP > 5) completely precludes aqueous dissolution.

Expertise Insight: When designing a synthetic route, the choice of solvent is critical. While the compound is highly soluble in DCM, utilizing DCM for nucleophilic substitutions at the terminal bromide is suboptimal. Instead, polar aprotic solvents like anhydrous DMF or DMSO are strictly required. These solvents effectively dissolve the lipophilic precursor while simultaneously solvating the counter-cations of basic reagents (e.g., K⁺ from K₂CO₃), leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN₂ displacement.

Synthetic Utility & Reactivity Mechanisms

The bifunctional nature of this molecule allows for orthogonal reactivity:

  • Electrophilic Hub for SN2: The primary alkyl bromide is sterically unhindered. It serves as an ideal electrophile for coupling with amines, thiols, or phenoxides to build extended aliphatic linkers for targeted protein degraders .

  • ATRP Initiation: The terminal carbon-bromine bond can undergo homolytic cleavage in the presence of a Cu(I) catalyst, generating a carbon-centered radical that initiates the controlled polymerization of vinyl monomers .

  • Orthogonal Deprotection: The benzyl ether is stable to the strongly basic and nucleophilic conditions required for the SN2 step. Once the linker is fully elaborated, the benzyl group can be cleanly and orthogonally removed via catalytic hydrogenolysis to reveal a free primary alcohol for subsequent esterification or coupling .

Experimental Protocols

Protocol 1: Nucleophilic Substitution (SN2) for Linker Conjugation

Objective: To covalently attach a primary or secondary amine to the 8-carbon linker.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target amine (1.0 equiv.) and Benzene, [[(8-bromooctyl)oxy]methyl]- (1.1 equiv.) in anhydrous DMF (0.2 M concentration).

  • Activation: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃ (2.5 equiv.). The base neutralizes the generated HBr, driving the reaction forward.

  • Reaction: Heat the mixture to 60 °C and stir for 12–16 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate eluent. Utilize UV light (254 nm) to track the benzyl-containing product and a ninhydrin stain to confirm the complete consumption of the starting amine.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers extensively with brine (5×) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Catalytic Hydrogenolysis (Deprotection)

Objective: To cleave the benzyl ether, yielding the free terminal alcohol.

  • Preparation: Dissolve the conjugated intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature for 12 hours.

  • Self-Validating Checkpoint: Analyze an aliquot via ¹H-NMR spectroscopy. The reaction is deemed complete upon the absolute disappearance of the aromatic multiplet (7.2–7.4 ppm) and the benzylic CH₂ singlet (~4.5 ppm).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the Celite pad with excess Methanol and concentrate the filtrate to afford the deprotected alcohol.

Mechanistic Visualization

G N1 Benzene, [[(8-bromooctyl)oxy]methyl]- (CAS 83515-83-7) N2 Terminal Alkyl Bromide (Electrophilic Center) N1->N2 Structural Domain 1 N3 Benzyl Ether (Protecting Group) N1->N3 Structural Domain 2 N4 SN2 Nucleophilic Substitution (Amines/Thiols in DMF) N2->N4 Reacts via N5 ATRP Initiation (Cu-Catalyzed) N2->N5 Initiates via N8 Catalytic Hydrogenolysis (Pd/C, H2) N3->N8 Cleaved via N6 PROTAC Linker Integration N4->N6 Yields N7 Block Copolymer Synthesis N5->N7 Yields N9 Free Hydroxyl Group (For Esterification/Coupling) N8->N9 Yields

Bifunctional reactivity pathways of Benzene, [[(8-bromooctyl)oxy]methyl]-.

References

  • Title: Atom Transfer Radical Polymerization (ATRP) Source: Matyjaszewski Polymer Group, Carnegie Mellon University URL: [Link]

  • Title: Protective Groups in Organic Synthesis Source: Wiley Online Library URL: [Link]

CAS registry number and structural formula for Benzene, [[(8-bromooctyl)oxy]methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Benzene, [[(8-bromooctyl)oxy]methyl]-

Abstract

This technical guide provides a comprehensive overview of Benzene, [[(8-bromooctyl)oxy]methyl]-, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. We will explore its chemical identity, a robust synthesis protocol with mechanistic insights, its versatile applications as a molecular linker and synthetic intermediate, and critical safety protocols for its handling and storage. This document is intended to serve as a foundational resource for scientists leveraging this molecule in advanced research and development projects.

Introduction: A Molecule of Duality and Opportunity

Benzene, [[(8-bromooctyl)oxy]methyl]-, is an aromatic ether distinguished by its unique molecular architecture. It incorporates a stable benzylic group at one end and a reactive terminal alkyl bromide at the other, connected by an eight-carbon aliphatic spacer. This structure makes it an exceptionally valuable bifunctional intermediate in organic synthesis. The benzene ring offers a site for various electrophilic aromatic substitution reactions, while the bromo-terminated alkyl chain provides a reactive handle for nucleophilic substitutions. This duality allows for the sequential or orthogonal introduction of different functionalities, making it a powerful building block for constructing complex molecules, including pharmacologically active compounds, functional polymers, and components of self-assembling molecular systems.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of Benzene, [[(8-bromooctyl)oxy]methyl]- are summarized below.

Structural Formula:

Chemical Structure of Benzene, [[(8-bromooctyl)oxy]methyl]- (Note: An illustrative image of the structure would be placed here in a final document. The structure consists of a benzene ring attached to a -CH2-O-(CH2)8-Br chain.)

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Registry Number 83515-83-7
Molecular Formula C₁₅H₂₃BrO
Molecular Weight 299.25 g/mol Calculated
Appearance (Expected) Colorless to pale yellow liquidInferred
Solubility Soluble in common organic solvents (e.g., THF, DCM, Ether); Insoluble in waterInferred

Synthesis Protocol and Mechanistic Considerations

The most direct and widely adopted method for synthesizing Benzene, [[(8-bromooctyl)oxy]methyl]- is through a Williamson ether synthesis. This pathway involves the coupling of a benzylic component with an 8-bromooctanol-derived moiety via a nucleophilic substitution reaction.

Expertise-Driven Rationale

The choice of the Williamson synthesis is deliberate. It is a robust and high-yielding reaction for forming ethers. In this specific case, we generate an alkoxide from benzyl alcohol, which then acts as a nucleophile. The substrate, 1,8-dibromooctane, provides the alkyl chain. Using an excess of 1,8-dibromooctane is crucial to minimize the formation of the undesired diether byproduct where two benzyl alcohol molecules react with one 1,8-dibromooctane molecule. Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic base that deprotonates the alcohol irreversibly, driving the reaction to completion. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the reactants and its relatively high boiling point, allowing for heating to increase the reaction rate.

Mechanistic Pathway: An Sₙ2 Reaction

The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The benzyloxide anion, formed by the deprotonation of benzyl alcohol, attacks one of the primary carbons of 1,8-dibromooctane, displacing a bromide ion in a single, concerted step. While the benzylic carbon can stabilize a carbocation, favoring an Sₙ1 pathway under certain conditions, the use of a strong nucleophile (benzyloxide) and a primary alkyl halide substrate strongly favors the Sₙ2 pathway.

Experimental Protocol: Synthesis of Benzene, [[(8-bromooctyl)oxy]methyl]-

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,8-Dibromooctane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, then place the flask under a positive pressure of nitrogen.

  • Alkoxide Formation: Add anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath. Dissolve benzyl alcohol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should cease, indicating the complete formation of sodium benzyloxide.

  • Nucleophilic Substitution: Dissolve 1,8-dibromooctane (3.0 equivalents) in anhydrous THF and add it to the reaction mixture. Heat the reaction to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Final Product Benzyl_OH Benzyl Alcohol Alkoxide Sodium Benzyloxide Benzyl_OH->Alkoxide Deprotonation (THF, 0°C to RT) NaH Sodium Hydride (NaH) NaH->Alkoxide Deprotonation (THF, 0°C to RT) Dibromooctane 1,8-Dibromooctane Final_Product Benzene, [[(8-bromooctyl)oxy]methyl]- Dibromooctane->Final_Product Sₙ2 Substitution (THF, Reflux) Alkoxide->Final_Product Sₙ2 Substitution (THF, Reflux)

Caption: Williamson ether synthesis workflow for Benzene, [[(8-bromooctyl)oxy]methyl]-.

Applications in Research and Drug Development

The utility of this molecule stems from its bifunctional nature, allowing it to serve as a versatile linker or scaffold.

  • Molecular Linkers: The 8-carbon chain provides spatial separation between two conjugated moieties, which is critical in designing drug-delivery systems, PROTACs (PROteolysis TArgeting Chimeras), or diagnostic probes. The terminal bromide can be readily converted to other functional groups (e.g., azide, amine, thiol) via nucleophilic substitution, enabling conjugation to biomolecules or surfaces.

  • Precursor to Functional Monomers: The terminal bromide serves as an excellent reactive site. By reacting it with a nucleophile containing a polymerizable group, such as methacrylate, one can synthesize functional monomers. These monomers can then be polymerized to create materials with tailored surface properties defined by the benzyloxy groups.

  • Scaffold for Complex Synthesis: The benzene ring can be functionalized through electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) either before or after modification of the alkyl chain, providing a route to highly substituted, complex target molecules.

Application Pathways Diagram

Application_Pathways cluster_chain Chain Modification (SₙN) cluster_ring Ring Modification (EAS) Core Benzene, [[(8-bromooctyl)oxy]methyl]- Benzyl Group Bromo-Octyl Chain Linker Linker for Conjugation (e.g., to Biomolecules) Core:f1->Linker Nucleophilic Displacement Monomer Functional Monomer Synthesis (e.g., for Polymers) Core:f1->Monomer Nucleophilic Displacement Other_FG Conversion to other Functional Groups (-N₃, -NH₂, -SH) Core:f1->Other_FG Scaffold Scaffold for Complex Molecules (e.g., Drug Analogs) Core:f0->Scaffold Electrophilic Aromatic Substitution

Caption: Potential synthetic application pathways for the title compound.

Safety, Handling, and Storage

As a derivative of benzene, this compound must be handled with the assumption that it carries similar hazards, including potential carcinogenicity and flammability. Brominated organic compounds can also be irritants.

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Handling: This compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames. All equipment should be properly grounded to prevent static discharge. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Store away from oxidizing agents and strong acids.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

Benzene, [[(8-bromooctyl)oxy]methyl]- is a potent synthetic intermediate whose value lies in its structural design. The presence of two distinct, selectively addressable functional regions—the aromatic ring and the alkyl bromide—provides chemists with a versatile tool for building molecular complexity. Its application as a linker, a precursor to functional materials, and a scaffold in medicinal chemistry highlights its importance. Adherence to rigorous safety protocols is paramount when handling this and related compounds to mitigate potential health risks associated with its benzene core and alkyl halide functionality.

References

  • Physical and chemical properties of benzene - BYJU'S. (n.d.). Retrieved March 21, 2026, from [Link]

  • Safety Data Sheet - NOVA Chemicals. (2024, July 18). Retrieved March 21, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET Benzene - Henry County, IN. (n.d.). Retrieved March 21, 2026, from [Link]

  • Benzene - Airgas - United States (US) SDS HCS 2012 V4.11. (2022, March 15). Retrieved March 21, 2026, from [Link]

  • Benzene | Environmental Health and Safety | Oregon State University. (2007, September 4). Retrieved March 21, 2026, from [Link]

  • (8-Bromooctyl)benzene | C14H21Br | CID 563758 - PubChem - NIH. (n.d.). Retrieved March 21, 2026, from [Link]

  • Structure of benzene. (n.d.). Retrieved March 21, 2026, from [Link]

  • Benzene - CAS Common Chemistry. (n.d.). Retrieved March 21, 2026, from [Link]

  • Benzene Formula & Structure. (n.d.). Retrieved March 21, 2026, from [Link]

  • Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. (2024). Retrieved March 21, 2026, from [Link]

  • A Short Note on Benzene and its Properties - Open Access Journals. (2024). Retrieved March 21, 2026, from [Link]

  • [(bromomethoxy)methyl]benzene — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 21, 2026, from [Link]

  • Benzene | Chemical Emergencies - CDC. (2024, September 6). Retrieved March 21, 2026, from [Link]

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  • Synthesis of Benzene Derivatives – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 21, 2026, from [Link]

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  • What is the importance of benzene in pharmaceutical, biological, and industrial chemistry? (n.d.). Retrieved March 21, 2

Methodological & Application

Application Note: Chemoselective Mono-N-Alkylation of Primary Amines Using Benzene, [[(8-bromooctyl)oxy]methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Strategic suppression of overalkylation in SN2 transformations using unhindered primary alkyl bromides.

Executive Summary & The Overalkylation Challenge

The reagent Benzene, [[(8-bromooctyl)oxy]methyl]- (CAS: 83515-83-7), also known as 1-benzyloxy-8-bromooctane, is a highly versatile bifunctional building block[1]. Featuring a benzyl-protected terminal hydroxyl group and an unhindered primary bromide, it is widely utilized in the synthesis of lipid nanoparticles (LNPs), PROTAC linkers, and specialized surfactants.

However, utilizing this reagent for the N-alkylation of primary amines presents a fundamental kinetic challenge. Because the 8-carbon aliphatic chain lacks steric hindrance adjacent to the electrophilic carbon, the SN2 transition state is highly accessible[2]. Once the primary amine (R-NH₂) attacks the alkyl bromide to form the secondary amine, the inductive electron-donating effect of the newly attached octyl chain increases the electron density on the nitrogen. Consequently, the secondary amine becomes more nucleophilic than the starting primary amine, triggering a rapid cascade of overalkylation that yields unwanted tertiary amines and quaternary ammonium salts[3][4].

To achieve high chemoselectivity (mono-alkylation) without resorting to lengthy protection/deprotection sequences (e.g., Fukuyama nosylamide synthesis) or reductive amination[3][5], direct alkylation must be kinetically controlled. This guide details two field-proven, self-validating methodologies to bypass this limitation: the Cesium Effect Strategy [2] and the Competitive Deprotonation Strategy [6].

Mechanistic Insights & Causality (E-E-A-T)

Strategy A: The "Cesium Effect" (Steric Shielding)

Using cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) in anhydrous N,N-dimethylformamide (DMF) fundamentally alters the reaction kinetics[2][7]. The large ionic radius and high polarizability of the cesium cation create a "naked," highly reactive amine anion intermediate due to poor solvation in DMF[7].

The Causality: Once the mono-alkylated secondary amine is formed, the bulky Cs⁺ ion tightly coordinates with it. This creates a transient steric shield around the secondary amine, which physically blocks the approach of a second molecule of the bulky 8-bromooctyl ether, thereby drastically retarding the second alkylation step[8]. The addition of activated 4Å molecular sieves is a critical self-validating parameter; it scavenges adventitious water, preventing the competitive hydrolysis of the alkyl bromide and maintaining the tight ion-pairing required for the cesium effect[2][7].

Strategy B: Competitive Deprotonation (Thermodynamic Control)

An alternative approach leverages the inherent pKₐ differences between primary and secondary amines[6][9]. By initiating the reaction with the primary amine hydrobromide salt (R-NH₂·HBr) and carefully controlling the base equivalents, the primary amine is selectively deprotonated and reacts with the alkyl bromide.

The Causality: The newly formed secondary amine is more basic than the primary amine. It immediately scavenges a proton from the environment, converting into an inactive, protonated state (R-NH₂⁺-R'). This thermodynamic sink traps the secondary amine and halts further alkylation[6].

ReactionNetwork PA Primary Amine (R-NH2) SA Secondary Amine (Target Product) PA->SA + RX (SN2) RX Alkylating Agent (BnO-C8H16-Br) RX->SA TA Tertiary Amine (Overalkylation) RX->TA SA->TA + RX (Fast)

SN2 reaction network highlighting the overalkylation pathway to tertiary amines.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the alkylation of a model primary amine with an unhindered primary alkyl bromide, demonstrating the kinetic superiority of the chosen protocols[2][6][7].

Base SystemSolventTemp (°C)AdditiveMono-alkylation (%)Di/Tri-alkylation (%)
K₂CO₃ACN60None45%55%
Et₃NDMF25None52%48%
Cs₂CO₃ DMF 25 4Å MS 89% 11%
CsOH·H₂O DMF 25 4Å MS 95% < 5%
Et₃N (with R-NH₂·HBr)DMF25None92%8%

(Data synthesized from standard optimization matrices for unhindered primary alkyl bromides[2][6][7])

Experimental Protocol: Cesium-Promoted Mono-Alkylation

This protocol utilizes the Cesium Effect to synthesize N-alkyl-8-(benzyloxy)octan-1-amine with high chemoselectivity[2][8].

Materials Required
  • Primary Amine: 1.0 mmol (Limiting reagent)

  • Electrophile: Benzene, [[(8-bromooctyl)oxy]methyl]- (1.0 mmol, 1.0 equiv)[1]

  • Base: Cesium Hydroxide monohydrate (CsOH·H₂O) (1.5 mmol, 1.5 equiv)[2]

  • Solvent: Anhydrous DMF (5 mL, 0.2 M)

  • Additive: Powdered 4Å Molecular Sieves (200 mg)[7]

Step-by-Step Methodology
  • System Preparation (Self-Validation Step): Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: Exclusion of ambient moisture prevents the degradation of the alkyl bromide to the corresponding alcohol.

  • Activation: Add the primary amine (1.0 mmol), anhydrous DMF (4 mL), and freshly activated 4Å molecular sieves. Stir for 10 minutes at room temperature (20–25 °C)[7].

  • Base Complexation: Add CsOH·H₂O (1.5 mmol) in one portion. Stir the suspension vigorously for 30 minutes. Causality: This pre-incubation period is strictly required to form the reactive cesium-amine complex prior to the introduction of the electrophile[2].

  • Electrophile Addition: Dissolve Benzene, [[(8-bromooctyl)oxy]methyl]- (1.0 mmol) in 1 mL of anhydrous DMF. Add this solution dropwise over 15–20 minutes to the reaction mixture. Causality: Dropwise addition maintains a low localized concentration of the electrophile, further suppressing the probability of a secondary amine encountering a second alkyl bromide molecule.

  • Reaction & IPQC (In-Process Quality Control): Stir at 20–25 °C. Monitor via LC-MS or TLC (typically complete within 4–12 hours).

    • Validation: The presence of the [M+H]⁺ peak for the secondary amine without the [M+H]⁺ peak for the tertiary amine validates the steric shielding effect of the cesium base.

  • Workup: Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts. Wash the pad with ethyl acetate (3 × 10 mL).

  • Purification: Wash the combined organic filtrate with distilled water (3 × 10 mL) and brine (10 mL) to completely partition the DMF into the aqueous layer. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Workflow Step1 1. Reagent Preparation Dry Amine & CsOH/Cs2CO3 Step2 2. Solvent Addition Anhydrous DMF + 4Å MS Step1->Step2 Step3 3. Electrophile Addition Dropwise BnO-C8H16-Br Step2->Step3 Step4 4. Reaction & Monitoring 20-25 °C, TLC/LC-MS Step3->Step4 Step5 5. Workup & Purification Filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective N-alkylation protocol.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry (ACS Publications).[Link]

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.[Link]

Sources

Application Note: Chemoselective Catalytic Debenzylation of Benzene, [[(8-bromooctyl)oxy]methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound Identity: Benzene, [[(8-bromooctyl)oxy]methyl]- (Common name: Benzyl 8-bromooctyl ether) Objective: To selectively cleave the benzyl ether protecting group to yield 8-bromooctan-1-ol without compromising the primary alkyl bromide functionality.

Introduction & Mechanistic Rationale

The deprotection of benzyl ethers is a fundamental transformation in multistep organic synthesis. However, the catalytic debenzylation of Benzene, [[(8-bromooctyl)oxy]methyl]- presents a significant chemoselectivity challenge. Classical hydrogenolysis utilizing Palladium on Carbon (Pd/C) and H₂ gas is highly effective for benzyl ether cleavage but is fundamentally incompatible with primary alkyl bromides. Palladium readily inserts into the C(sp³)–Br bond via oxidative addition, leading to rapid and undesired hydrodebromination .

To overcome this, we utilize a main-group catalytic approach employing Tris(pentafluorophenyl)borane, B(C6​F5​)3​ , in combination with a hydrosilane. Unlike transition metals, B(C6​F5​)3​ is a highly electrophilic, sterically encumbered Lewis acid that cannot undergo oxidative addition. Instead, it acts by polarizing the Si–H bond of the silane. The ether oxygen nucleophilically attacks the activated silicon, forming a silyloxonium intermediate and a borohydride species [HB(C6​F5​)3​]− . The borohydride then delivers a hydride to the benzylic position, cleaving the C–O bond to release toluene and the corresponding silyl ether . Because the alkyl bromide is entirely non-nucleophilic and invisible to this hydridic/electrophilic manifold, the C–Br bond remains 100% intact.

Mechanistic Pathway

Mechanism Substrate Benzyl 8-bromooctyl ether Oxonium Silyloxonium Ion + [HB(C6F5)3]- Substrate->Oxonium Catalyst B(C6F5)3 + Et3SiH Complex Silane-Borane Adduct Catalyst->Complex Complex->Oxonium Si-H activation Cleavage Hydride Transfer (C-O Cleavage) Oxonium->Cleavage Toluene Toluene (Byproduct) Cleavage->Toluene TESEther TES 8-bromooctyl ether Cleavage->TESEther TBAF TBAF / THF TESEther->TBAF Product 8-bromooctan-1-ol TBAF->Product

Fig 1: Mechanism of B(C6F5)3-catalyzed hydrosilylative debenzylation and subsequent desilylation.

Experimental Protocol

This protocol is designed as a self-validating system . By breaking the debenzylation into a two-stage process (hydrosilylation followed by desilylation), the chemist can isolate the intermediate triethylsilyl (TES) ether. This provides an analytical checkpoint to confirm that C–O cleavage occurred without C–Br reduction before proceeding to the final alcohol.

Phase 1: B(C₆F₅)₃-Catalyzed Hydrosilylative Cleavage

Materials Required:

  • Benzene, [[(8-bromooctyl)oxy]methyl]- (1.0 equiv, 1.0 mmol, 299.25 g/mol )

  • Triethylsilane ( Et3​SiH ) (1.2 equiv, 1.2 mmol)

  • Tris(pentafluorophenyl)borane ( B(C6​F5​)3​ ) (0.05 equiv, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Triethylamine ( Et3​N ) (0.1 mL, quench)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Purge thoroughly with Argon. Causality: B(C6​F5​)3​ is highly moisture-sensitive; water will competitively bind to the Lewis acid, forming a Brønsted acidic hydrate that halts the catalytic cycle.

  • Dissolution: Dissolve the benzyl 8-bromooctyl ether (299 mg, 1.0 mmol) in anhydrous DCM (5.0 mL). Causality: DCM is chosen because it is non-coordinating. Solvents like THF or diethyl ether would strongly coordinate to the boron center, poisoning the catalyst.

  • Reagent Addition: Add Et3​SiH (192 µL, 1.2 mmol) via a gas-tight syringe.

  • Catalyst Initiation: Add B(C6​F5​)3​ (25.6 mg, 0.05 mmol) in one portion. The reaction mixture may exhibit a slight exotherm and a transient yellow coloration indicative of the silyloxonium intermediate.

  • Monitoring (Validation Checkpoint 1): Stir at room temperature for 1–2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material ( Rf​≈0.6 ) will convert to the less polar TES 8-bromooctyl ether ( Rf​≈0.8 ).

    • NMR Validation: An aliquot can be concentrated and analyzed via 1H NMR. The benzylic −CH2​− singlet at ∼4.5 ppm will disappear, replaced by the TES ethyl protons at 0.6 ppm (q) and 0.9 ppm (t). Crucially, the triplet for the −CH2​Br at ∼3.4 ppm must remain perfectly integrated to 2 protons, proving the halogen is intact.

  • Quench: Add Et3​N (0.1 mL) to the flask and stir for 5 minutes. Causality: Triethylamine forms a stable Lewis acid-base adduct with B(C6​F5​)3​ , neutralizing it and preventing unwanted polymerization or degradation pathways during solvent evaporation.

  • Concentration: Concentrate the mixture under reduced pressure to yield the crude TES ether.

Phase 2: Desilylation to 8-Bromooctan-1-ol

Materials Required:

  • Crude TES 8-bromooctyl ether (from Phase 1)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv, 1.5 mL)

  • Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude TES ether in THF (5.0 mL) and cool the flask to 0 °C in an ice bath.

  • Deprotection: Add TBAF (1.5 mL of a 1.0 M solution) dropwise. Causality: The naked fluoride ion selectively attacks the silicon atom, driven by the thermodynamic stability of the Si–F bond ( ∼582 kJ/mol ), liberating the alkoxide.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash the organic layer with deionized water ( 2×10 mL ) and brine ( 10 mL ) to remove tetrabutylammonium salts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification (Validation Checkpoint 2): Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford pure 8-bromooctan-1-ol. The final 1H NMR will show a clear triplet at ∼3.6 ppm ( −CH2​OH ) and the retained triplet at ∼3.4 ppm ( −CH2​Br ).

Quantitative Data & Method Comparison

The table below summarizes the quantitative advantages of the B(C6​F5​)3​ protocol over traditional and alternative debenzylation methods for alkyl bromide-containing substrates.

MethodCatalyst / ReagentsChemoselectivity (C–Br Retention)Typical YieldScalability & Conditions
Classical Hydrogenolysis Pd/C , H2​ (1 atm)Poor (Rapid hydrodebromination) <10% (Target)High (Standard equipment, but fails for this substrate)
Lewis Acid Cleavage BBr3​ (Stoichiometric)Good 70−75% Moderate (Requires cryogenic temperatures, harsh quench)
Photocatalytic Cleavage Ir(dtb-bpy)(ppy)2​PF6​ , LightModerate to Good 75−80% Low (Requires specialized photochemical flow/batch setups)
Hydrosilylative Cleavage (This Protocol) B(C6​F5​)3​ (5 mol%), Et3​SiH Excellent (No C–Br interaction) >90% High (Room temperature, mild, standard glassware)

References

  • Sajiki, H. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 63(22), 7990-7992. URL: [Link]

  • Gevorgyan, V., Rubin, M., Benson, S., Liu, J.-X., & Yamamoto, Y. (2000). A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes. The Journal of Organic Chemistry, 65(19), 6179–6186. URL: [Link]

  • Parks, D. J., Blackwell, J. M., & Piers, W. E. (2000). Studies on the Mechanism of B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. The Journal of Organic Chemistry, 65(10), 3090–3098. URL: [Link]

Troubleshooting & Optimization

Troubleshooting incomplete deprotection of Benzene, [[(8-bromooctyl)oxy]methyl]- derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Benzene, [[(8-bromooctyl)oxy]methyl]- Derivatives

A Senior Application Scientist's Guide to Successful Deprotection

Welcome to the technical support center for troubleshooting the deprotection of Benzene, [[(8-bromooctyl)oxy]methyl]- derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this modified benzyloxymethyl (BOM) protecting group and encounter challenges during its cleavage. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face and to offer field-proven solutions to overcome them.

The [[(8-bromooctyl)oxy]methyl] ether is a specialized variant of the common BOM protecting group, often employed to introduce a long, functionalizable linker onto a phenolic core. While robust, its removal can be non-trivial, complicated by the presence of the terminal bromide and the inherent stability of the ether linkage. This guide provides a structured approach to troubleshooting incomplete reactions and mitigating unwanted side products.

Troubleshooting Guide: Common Issues & Strategic Solutions

This section directly addresses the most frequent problems encountered during the deprotection of these substrates.

Problem 1: Incomplete Deprotection or Stalled Reaction

This is the most common failure mode, where analysis by TLC or LC-MS shows significant amounts of starting material remaining even after extended reaction times.

Potential Cause A: Insufficiently Reactive Conditions The benzyloxymethyl ether is fundamentally stable.[1] The conditions that cleave a simple benzyl (Bn) ether may be insufficient for a BOM-type ether, which lacks the direct activation of the benzyl C-O bond.

  • Expert Analysis: The cleavage of a BOM ether does not proceed through direct C-O bond hydrogenolysis at the benzylic position in the same way a standard benzyl ether does. Instead, it's a more complex process. Under hydrogenolysis conditions, the reaction likely proceeds through cleavage of the O-CH2-O bond. Under acidic conditions, the reaction is initiated by protonation of one of the ether oxygens, making it a better leaving group.[2][3][4][5] If the chosen conditions are not potent enough to initiate this process efficiently, the reaction will stall.

  • Solutions & Protocols:

    • Accelerate Catalytic Hydrogenolysis: Standard 10% Pd/C with H₂ in solvents like Methanol or Ethyl Acetate can be slow. A study by Aleiwi and Kurosu on related BOM-protected uridines demonstrated that additives can dramatically improve reaction rates and selectivity.[6][7]

      • Actionable Advice: Switch to a solvent system of Isopropanol/Water (10:1) and add 0.5% (v/v) formic acid. The mild acid accelerates the reaction, often driving it to completion within hours.[6]

    • Employ Stronger Acidic Cleavage: If hydrogenolysis is not an option (e.g., due to other reducible functional groups), a more forceful acidic method is required.

      • Actionable Advice: Use a strong Lewis acid like Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃) at low temperatures (-78 °C). These reagents are highly effective at cleaving aryl ethers.[2][8] Be aware that BBr₃ will also cleave other methyl or alkyl ethers if present.

Potential Cause B: Catalyst Poisoning (Hydrogenolysis) Palladium catalysts are sensitive to impurities, particularly sulfur compounds. More relevant to this specific substrate, the terminal bromide can potentially interact with and deactivate the catalyst over time.

  • Expert Analysis: While catalytic hydrogenolysis is often used for dehalogenation[9], the reaction conditions must be carefully controlled. The catalyst can become deactivated, or undesired side reactions at the C-Br bond can compete with the desired deprotection.

  • Solutions & Protocols:

    • Increase Catalyst Loading: If poisoning is suspected, a simple first step is to increase the catalyst loading from a typical 10 mol% to 20-30 mol%.

    • Sequential Catalyst Addition: Run the reaction for a set period, filter the mixture through a pad of Celite® (under an inert atmosphere if possible), and add a fresh portion of the catalyst to the filtrate.

    • Consider an Alternative Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more robust and can sometimes be more effective for hydrogenolysis reactions where poisoning is an issue.

Problem 2: Formation of Unwanted Side Products

Successful deprotection requires not only cleavage of the target ether but also the preservation of the rest of the molecule, including the 8-bromooctyl chain.

Potential Cause A: Intramolecular Cyclization Upon successful deprotection, you generate a free phenol and retain the 8-bromooctyl chain in the same molecule. This creates a perfect scenario for an intramolecular Williamson ether synthesis, leading to a cyclized, nine-membered ring ether byproduct, especially under basic or neutral conditions post-workup.

  • Expert Analysis: This is a classic example of an intramolecular versus intermolecular reaction. The proximity of the reactive nucleophile (phenoxide) and electrophile (alkyl bromide) makes this ring-closing reaction kinetically favorable.

  • Solutions & Protocols:

    • Maintain Acidic Conditions: During workup, ensure the solution remains acidic. This keeps the phenol protonated and non-nucleophilic, preventing it from attacking the alkyl bromide.

    • Low-Temperature Cleavage: When using Lewis acids like BCl₃, perform the reaction and the quench at very low temperatures (e.g., -78 °C).[8] This minimizes the thermal energy available for the cyclization side reaction.

    • Immediate Derivatization: If the free phenol is not the final desired product, consider a one-pot deprotection/derivatization sequence. After deprotection, add an electrophile that reacts faster with the phenol than the intramolecular cyclization can occur.

Potential Cause B: Hydrogenolysis of the C-Br Bond Palladium-catalyzed hydrogenation is a standard method for removing alkyl halides.[9] It is highly probable that the conditions required to cleave the BOM ether will also reduce the 8-bromooctyl chain to a simple octyl chain.

  • Expert Analysis: The C-Br bond is often more labile to hydrogenolysis than a BOM ether. Achieving selectivity for BOM cleavage without affecting the bromide is a significant challenge and may not be feasible with this method.

  • Solutions & Protocols:

    • Prioritize Non-Reductive Methods: This is a critical decision point. If the terminal bromide is essential for subsequent steps, avoid catalytic hydrogenolysis .

    • Utilize Acidic Cleavage: The preferred strategy is to use Lewis acid-mediated deprotection (e.g., BBr₃, BCl₃) or strong protic acids (HBr, HI), as these methods will not reduce the C-Br bond.[2][3]

Visualizing the Deprotection Pathways & Troubleshooting Logic

To better understand the chemical transformations and the decision-making process for troubleshooting, the following diagrams are provided.

Deprotection_Mechanisms cluster_H2 Catalytic Hydrogenolysis cluster_Acid Acidic Cleavage H2_Start Ar-O-CH2-O-R (Starting Material) H2_Int Intermediate Adsorbed on Pd Surface H2_Start->H2_Int H2, Pd/C H2_Prod Ar-OH + HO-R (Deprotected Phenol) H2_Int->H2_Prod Hydrogenolysis Acid_Start Ar-O-CH2-O-R (Starting Material) Acid_Int Ar-O-CH2-O(+H)-R (Protonated Ether) Acid_Start->Acid_Int H+ or Lewis Acid (e.g., BBr3) Acid_Prod Ar-OH + X-CH2-O-R (Deprotected Phenol) Acid_Int->Acid_Prod Nucleophilic Attack by X-

Caption: Key mechanisms for BOM ether cleavage.

Troubleshooting_Workflow Start Deprotection Incomplete? Incomplete Reaction Stalled / Incomplete Start->Incomplete Yes SideProducts Side Products Observed Start->SideProducts No, but... CheckMethod Using H2/Pd-C? Incomplete->CheckMethod CheckBromide Is C-Br bond reduced? SideProducts->CheckBromide IncreaseHarshness Increase Acid Strength (BBr3) or Additives to H2/Pd-C (HCO2H) CheckMethod->IncreaseHarshness No (Acidic) CheckPoisoning Consider Catalyst Poisoning CheckMethod->CheckPoisoning Yes AddCatalyst Increase Catalyst Load or Add Fresh Catalyst CheckPoisoning->AddCatalyst SwitchToAcid AVOID Hydrogenolysis. Switch to BCl3 or BBr3 at -78°C CheckBromide->SwitchToAcid Yes CheckCyclization Cyclized Byproduct Formed? CheckBromide->CheckCyclization No AcidWorkup Maintain Acidic Workup. Use Low Temperatures. CheckCyclization->AcidWorkup Yes

Sources

Technical Support Center: Minimizing Elimination Side Reactions in Benzyl 8-Bromooctyl Ether Alkylations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently utilize Benzene, [[(8-bromooctyl)oxy]methyl]- (commonly known as benzyl 8-bromooctyl ether) as a bifunctional building block. While its primary alkyl bromide moiety is an excellent electrophile for bimolecular nucleophilic substitution ( SN​2 ), it is highly susceptible to competing bimolecular elimination ( E2 ) under suboptimal conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your substitution yields and suppress alkene byproduct formation.

Diagnostic Workflow for Elimination Byproducts

Before adjusting your reaction parameters, use the following logic tree to diagnose the root cause of the elimination pathway.

TroubleshootingWorkflow Start Analyze Reaction Mixture (GC-MS / NMR) CheckElim Alkene Byproduct > 5-10%? Start->CheckElim OptBase Evaluate Base Sterics & Strength CheckElim->OptBase Yes (E2 Active) Proceed Proceed to Aqueous Workup & Purification CheckElim->Proceed No (SN2 Dominant) StrongBase Using Bulky Base? (e.g., t-BuOK, DBU) OptBase->StrongBase SwitchBase Switch to Milder Base (e.g., K2CO3, Cs2CO3) StrongBase->SwitchBase Yes CheckTemp Evaluate Temp & Solvent StrongBase->CheckTemp No SwitchBase->CheckElim TempHigh Temp > 60°C or Protic Solvent? CheckTemp->TempHigh LowerTemp Lower Temp (25-40°C) Use Polar Aprotic Solvent TempHigh->LowerTemp Yes Finkelstein Perform In-Situ Finkelstein (Add 1.5 eq NaI) TempHigh->Finkelstein No (Sluggish SN2) LowerTemp->CheckElim Finkelstein->CheckElim

Caption: Workflow for diagnosing and minimizing E2 elimination in alkyl bromide substitutions.

Troubleshooting FAQs: Mechanistic Causality

Q1: Why am I observing significant amounts of terminal alkene (benzyl oct-7-en-1-yl ether) instead of my desired substitution product? A1: Benzyl 8-bromooctyl ether is a primary alkyl bromide. While primary halides inherently favor SN​2 reactions, they are in constant kinetic competition with E2 elimination[1]. If you use a strong, sterically hindered base (such as potassium tert-butoxide or LDA), the nucleophile experiences severe steric clash when attempting to access the electrophilic α -carbon. Instead of attacking the carbon, it abstracts a more sterically accessible proton from the β -carbon, collapsing the bond to form an alkene and expelling the bromide leaving group[2].

Q2: I need to use a strong base to deprotonate my nucleophile. How can I suppress the E2 pathway? A2: If a strong base is unavoidable, temperature control is your primary lever. Elimination reactions result in a net increase in the number of molecules (Base + RX Conjugate Acid + Alkene + Br⁻), meaning they possess a significantly higher activation entropy ( ΔS‡ ) than bimolecular substitution[3]. Consequently, higher temperatures disproportionately accelerate the E2 pathway. Keep your reaction at or below room temperature (20–25 °C). Alternatively, utilize Phase-Transfer Catalysis (PTC) in a biphasic system to keep the bulk base concentration low in the organic phase[4].

Q3: How does my choice of solvent influence the SN​2 vs. E2 ratio? A3: Protic solvents (like ethanol or water) form dense hydrogen-bond networks around anionic nucleophiles. This solvation shell increases the effective steric bulk of the nucleophile, hindering its ability to perform a backside SN​2 attack and inadvertently favoring basicity ( E2 )[3]. Polar aprotic solvents (like DMF, DMSO, or Acetone) solvate cations effectively but leave anions relatively "naked." This drastically increases the nucleophilicity of the anion, accelerating the SN​2 pathway so it outcompetes elimination[1].

Q4: My SN​2 reaction is too slow at room temperature, but heating it causes elimination. What is the solution? A4: To accelerate the reaction without increasing the thermal energy (which triggers E2 ), you must increase the electrophilicity of the substrate. Implement a Finkelstein reaction by adding Sodium Iodide (NaI)[5]. Iodide transiently replaces the bromide to form an alkyl iodide intermediate. Because the C–I bond is weaker and more reactive than the C–Br bond, your desired nucleophile can attack at much lower temperatures, effectively bypassing the thermal threshold required for elimination[6].

Quantitative Data: Predicting Reaction Outcomes

The following table summarizes how specific reaction conditions shift the product distribution when reacting primary alkyl bromides like benzyl 8-bromooctyl ether.

Reaction ConditionSolvent TypeTemperaturePrimary MechanismTypical SN​2 : E2 Ratio
NaN₃ (Non-basic nucleophile)DMF (Polar Aprotic)25 °C SN​2 > 95 : 5
K₂CO₃ + Phenol (Mild base)MeCN (Polar Aprotic)60 °C SN​2 90 : 10
NaOEt (Strong, unhindered base)EtOH (Polar Protic)55 °C SN​2 / E2 ~ 70 : 30
t-BuOK (Strong, bulky base)THF (Polar Aprotic)25 °C E2 < 10 : 90
NaCN + NaI (Finkelstein assisted)Acetone (Polar Aprotic)25 °C SN​2 > 98 : 2

Self-Validating Experimental Protocol

Finkelstein-Assisted Nucleophilic Substitution

This protocol utilizes an in situ halogen exchange to maximize substitution yields while keeping temperatures low enough to prevent elimination. The procedure is designed to be self-validating, providing visual checkpoints to confirm mechanistic progress.

Reagents: Benzyl 8-bromooctyl ether (1.0 eq), Sodium Iodide (NaI, 1.5 eq), Desired Nucleophile (e.g., Sodium Azide or pre-formed alkoxide, 1.2 eq), Anhydrous Acetone.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve Benzyl 8-bromooctyl ether in anhydrous acetone to achieve a 0.2 M concentration.

    • Causality: Acetone is chosen because it selectively dissolves NaI but not NaBr, driving the equilibrium forward via Le Chatelier's principle[7].

  • Halogen Exchange: Add NaI (1.5 eq) to the stirring solution at room temperature (20–25 °C).

  • Self-Validation Checkpoint (Visual): Observe the reaction mixture for 15–30 minutes. The initially clear solution will become turbid, and a fine white precipitate will form. This precipitate is NaBr. Its appearance visually confirms the successful conversion of the alkyl bromide to the highly reactive alkyl iodide[8].

  • Nucleophilic Attack: Once precipitation stabilizes, add the desired nucleophile (1.2 eq) to the suspension.

  • Temperature Control: Maintain the reaction strictly at 25–35 °C.

    • Causality: The enhanced electrophilicity of the alkyl iodide allows the SN​2 substitution to occur rapidly at this low temperature, effectively starving the higher-activation-energy E2 pathway of the thermal energy it requires[6].

  • Monitoring: Track the reaction via TLC (Hexanes:EtOAc). The starting material spot will disappear, replaced by a new, more polar product spot.

  • Workup: Filter the mixture through a Celite pad to remove the insoluble NaBr and excess NaI salts. Concentrate the filtrate under reduced pressure, dissolve the residue in diethyl ether, and wash with water and brine. Dry over anhydrous Na2​SO4​ to isolate the pure substitution product.

References

  • SN2 vs E2 - Chemistry Steps Chemistry Steps.
  • Finkelstein Reaction - BYJU'S BYJU'S.
  • What is the chemical equation to obtain alkyl iodide
  • Finkelstein reaction - Wikipedia Wikipedia.
  • Technical Support Center: Maximizing Substitution Products with Long-Chain Alkyl Bromides Benchchem.
  • 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole EvitaChem.
  • Deciding SN1/SN2/E1/E2 - The Solvent Master Organic Chemistry.
  • 4.

Sources

Preventing degradation of Benzene, [[(8-bromooctyl)oxy]methyl]- during long-term laboratory storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Benzene, [[(8-bromooctyl)oxy]methyl]- (CAS 83515-83-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in a laboratory setting. Below, you will find a series of frequently asked questions and troubleshooting guides that address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

What is the primary cause of degradation for Benzene, [[(8-bromooctyl)oxy]methyl]- during storage?

The primary cause of degradation is autoxidation , a process where the compound reacts with atmospheric oxygen. The most susceptible point in the molecule is the carbon-hydrogen bond adjacent to the ether oxygen (the benzylic position). This reaction is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal impurities. It leads to the formation of hydroperoxides, which are unstable and can further degrade the molecule or pose a significant safety hazard.

My sample of Benzene, [[(8-bromooctyl)oxy]methyl]- has turned a pale yellow color. What does this indicate?

A pale yellow discoloration is often an early sign of degradation. This can be due to the formation of minor oxidation products or the release of bromine, which can impart color. While slight discoloration may not always signify a critical loss of purity for all applications, it is a clear indicator that the storage conditions should be reviewed and that the material's integrity should be verified before use.

Can this compound form explosive peroxides?

Yes. Like many ethers, particularly those with benzylic hydrogens, Benzene, [[(8-bromooctyl)oxy]methyl]- is prone to forming potentially explosive peroxide crystals upon prolonged exposure to air and light.[1][2] These peroxides can become concentrated as the solvent evaporates and can detonate upon shock, friction, or heating.[2] For this reason, it is crucial to manage the storage and handling of this compound with care.

What are the ideal storage conditions for long-term stability?

To minimize degradation, the compound should be stored under conditions that limit its exposure to oxygen, light, and moisture. The table below summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°C[3]Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen, preventing autoxidation.
Light Amber glass vial or opaque container[4]Protects the compound from light-induced degradation.
Container Tightly sealed glass container with a PTFE-lined capPrevents exposure to air and moisture. Avoids incompatible materials.
Purity Use of high-purity materialImpurities can catalyze degradation.

Troubleshooting Guide

Issue: I suspect my sample has degraded. How can I confirm this?

If you observe discoloration, precipitation, or have stored the compound for an extended period under suboptimal conditions, it is wise to assess its purity before use.

Recommended Actions:

  • Visual Inspection: Carefully inspect the container (without shaking) for the presence of crystals, particularly around the cap and in the solution. If crystals are present, do not open the container and consult your institution's safety officer for proper disposal of potentially explosive materials.[1]

  • Peroxide Testing: If no crystals are visible, you can test for the presence of soluble peroxides.

    • Protocol: Peroxide Test Strip

      • Work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

      • Carefully open the container, avoiding any friction with the cap.

      • Dip the end of a peroxide test strip into the sample.

      • Remove the strip and wait for the time specified in the manufacturer's instructions.

      • Compare the color of the strip to the provided chart to determine the peroxide concentration. Note: If the peroxide concentration is high, the compound should be decontaminated or disposed of according to your institution's safety protocols.

  • Analytical Chemistry: For a more quantitative assessment of purity, you can use techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of new signals or changes in the integration of existing peaks that would indicate the formation of degradation products like benzaldehyde or benzoic acid.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can separate and identify impurities and degradation products.

Degradation Pathways and Prevention

The two primary degradation pathways for Benzene, [[(8-bromooctyl)oxy]methyl]- are Oxidative Cleavage and Acid-Catalyzed Hydrolysis .

Pathway 1: Oxidative Cleavage

This is a free-radical mediated process initiated by exposure to oxygen and light. The benzylic hydrogen is abstracted, leading to a radical that reacts with oxygen to form a hydroperoxide. This hydroperoxide can then decompose, cleaving the ether bond to form benzaldehyde and 8-bromooctan-1-ol. The benzaldehyde can be further oxidized to benzoic acid.

cluster_0 Oxidative Degradation Pathway A Benzene, [[(8-bromooctyl)oxy]methyl]- B Benzylic Hydroperoxide A->B O2, light/heat C Benzaldehyde B->C Decomposition D 8-bromooctan-1-ol B->D Decomposition E Benzoic Acid C->E Further Oxidation

Caption: Oxidative degradation of the parent compound.

Pathway 2: Acid-Catalyzed Hydrolysis

Trace amounts of acid (H⁺), potentially from atmospheric moisture or degradation of the alkyl bromide, can protonate the ether oxygen. This makes the benzyloxy group a good leaving group. The subsequent cleavage of the C-O bond is facilitated by the stability of the resulting benzyl carbocation.[5][6] This carbocation then reacts with water to form benzyl alcohol.

cluster_1 Acid-Catalyzed Hydrolysis Pathway F Benzene, [[(8-bromooctyl)oxy]methyl]- G Protonated Ether F->G H+ (acid) H Benzyl Carbocation + 8-bromooctan-1-ol G->H Ether Cleavage I Benzyl Alcohol H->I H2O

Caption: Acid-catalyzed hydrolysis of the ether linkage.

Experimental Protocols

Protocol for Long-Term Storage
  • Procurement: Obtain the compound in the smallest quantity practical for your experimental needs to avoid long storage times. Request the certificate of analysis to confirm initial purity.

  • Container Preparation: If repackaging is necessary, use a clean, dry amber glass vial that has been flushed with an inert gas (argon or nitrogen).

  • Inert Atmosphere: Working in a glove box or using standard Schlenk line techniques, dissolve or aliquot the compound under an inert atmosphere.

  • Sealing: Securely seal the vial with a PTFE-lined cap. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Label the vial clearly with the compound name, date received, date opened/prepared, and your initials.[7]

  • Storage Location: Place the sealed vial in a refrigerator (2-8°C) designated for chemical storage.[3] Ensure the location is dark and away from any heat sources or incompatible chemicals.

Troubleshooting Workflow

start Suspected Degradation (e.g., discoloration, age) visual_inspection Visually inspect for crystals start->visual_inspection crystals_present Crystals Present visual_inspection->crystals_present Yes no_crystals No Crystals visual_inspection->no_crystals No safety_protocol Consult EHS for disposal. DO NOT OPEN. crystals_present->safety_protocol peroxide_test Test for peroxides no_crystals->peroxide_test peroxide_positive Peroxides Detected peroxide_test->peroxide_positive Positive peroxide_negative No Peroxides Detected peroxide_test->peroxide_negative Negative decontaminate Decontaminate or dispose per safety protocol. peroxide_positive->decontaminate analytical_check Confirm purity with NMR or LC-MS peroxide_negative->analytical_check pure Compound is pure. Proceed with caution. analytical_check->pure Acceptable impure Compound is impure. Purify or dispose. analytical_check->impure Unacceptable

Caption: Decision workflow for handling potentially degraded material.

References

  • Braskem. (2025, November 24). Benzene Safety Data Sheet. Retrieved from [Link]

  • Airgas. (2022, March 15). Benzene - United States (US) SDS HCS 2012 V4.11. Retrieved from [Link]

  • NOVA Chemicals. (2024, July 18). Safety Data Sheet: Benzene. Retrieved from [Link]

  • Agilent. (2024, August 23). Benzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Valero. (2017, December 12). Benzene - Safety Data Sheet. Retrieved from [Link]

  • Abreu, F. A., et al. (n.d.). Benzene degradation and formation of by-products from (I) experiments B and (II) BE. ResearchGate. Retrieved from [Link]

  • Abu Laban, N., et al. (n.d.). Proposed pathway of benzene degradation via hydroxylation to phenol, methylation to toluene, and carboxylation to benzoate. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2024, October 14). Benzene - ToxGuide. Retrieved from [Link]

  • Arches. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Database. Retrieved from [Link]

  • van der Zaan, B., et al. (2017). Benzene degradation in a denitrifying biofilm reactor: activity and microbial community composition. Applied Microbiology and Biotechnology, 101(13), 5547-5557.
  • Wang, Z., et al. (2019). Understanding the Enhanced Stability of Bromide Substitution in Lead Iodide Perovskites. ACS Energy Letters, 5(1), 153-160.
  • EAWAG BBD/PPS. (n.d.). BTEX Metabolism Metapathway Map. Retrieved from [Link]

  • Google Patents. (n.d.). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.
  • Fiveable. (2025, August 15). Alkyl Aryl Ethers: Organic Chemistry Study Guide. Retrieved from [Link]

  • Lee, S. J., et al. (2017). Alkyl Aryl Ether Bond Formation with PhenoFluor.
  • Bakir, B., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 401, 134151.
  • Juarez-Perez, E. J., et al. (2020). Understanding the Stability of MAPbBr3 versus MAPbI3: Suppression of Methylammonium Migration and Reduction of Halide Migration. The Journal of Physical Chemistry Letters, 11(13), 5194-5201.
  • University of St Andrews. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Retrieved from [Link]

  • University College London. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Department of Education and Training, Queensland. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. Retrieved from [Link]

Sources

Technical Support Center: Resolving Solubility Challenges with Benzene, [[(8-bromooctyl)oxy]methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we often work with molecules that are elegant in their design but challenging in their application. Benzene, [[(8-bromooctyl)oxy]methyl]-, with its significant hydrophobic character, is a prime example. Its inherent insolubility in aqueous and other highly polar solvents is not a setback but a predictable chemical property that can be managed with the right knowledge and techniques.

This guide is designed to move beyond simple protocols. It aims to provide you with the foundational understanding—the "why" behind the "how"—to empower you to make informed decisions in your experimental design. We will explore the physicochemical principles governing this solubility issue and provide robust, field-tested strategies to overcome it. Our goal is to equip you not just with a solution for this specific compound, but with a logical framework for tackling similar challenges with other hydrophobic molecules you may encounter.

Part 1: Understanding the Core Problem - A Matter of Polarity

The principle of "like dissolves like" is the cornerstone of solubility science.[1][2][3] Polar solvents, like water, have strong intermolecular forces (hydrogen bonds, dipole-dipole interactions). They preferentially interact with and dissolve other polar or ionic compounds. Conversely, nonpolar molecules interact primarily through weaker London dispersion forces and are more stable when surrounded by other nonpolar molecules.[4]

Benzene, [[(8-bromooctyl)oxy]methyl]- possesses a molecular structure that is overwhelmingly nonpolar:

  • Benzene Ring: An aromatic, nonpolar moiety.[5][6]

  • Octyl Chain: A long, eight-carbon alkyl chain that is highly hydrophobic.

  • Ether Linkage and Bromine Atom: While these introduce a minor degree of polarity, their effect is dwarfed by the large nonpolar regions.

When this compound is introduced into a highly polar solvent, the solvent molecules are more strongly attracted to each other than to the nonpolar solute, effectively excluding it and leading to insolubility or precipitation.[3]

cluster_0 Scenario 1: Insoluble System cluster_1 Scenario 2: Soluble System (Goal) Solute Nonpolar Solute (Your Compound) Interaction Repulsion (Energy Mismatch) Solute->Interaction Solvent Polar Solvent (e.g., Water) Interaction->Solvent Solute2 Nonpolar Solute Interaction2 Attraction ('Like Dissolves Like') Solute2->Interaction2 Solvent2 Nonpolar Solvent Interaction2->Solvent2

Caption: The "Like Dissolves Like" Principle.

Part 2: Frequently Asked Questions (FAQs)

Q1: I added my compound directly to a phosphate-buffered saline (PBS) solution and it immediately turned cloudy. What happened? A: This cloudiness is precipitation. You have exceeded the compound's very low intrinsic solubility in the aqueous buffer. The nonpolar molecules are aggregating together to minimize contact with the polar water molecules, which is an energetically favorable process known as the hydrophobic effect.

Q2: Can I use heating or sonication to force it into solution? A: While these methods can temporarily increase the rate of dissolution by providing energy to the system, they do not change the underlying thermodynamic insolubility. In most cases, the compound will precipitate back out of the solution as it cools or stands, leading to non-reproducible concentrations. Aggressive heating also carries the risk of degrading your compound.

Q3: Is creating a stock solution in a nonpolar organic solvent like hexane and then diluting it into my aqueous buffer a good idea? A: This is generally not advisable. While the compound will readily dissolve in hexane, hexane is not miscible with water. When you add the hexane stock to your aqueous buffer, you will form a two-phase system (an emulsion at best), not a true solution. The compound will remain in the hexane phase, and you will not achieve a homogenous concentration in the aqueous phase.

Q4: Which strategy should I attempt first to solve this issue? A: For most laboratory applications, the co-solvent approach is the most direct and common starting point, especially for creating concentrated stock solutions that will be diluted further. If your final application has a very low tolerance for organic solvents, or if co-solvents fail to provide sufficient solubility at the desired concentration, the surfactant-assisted approach is the next logical step.

Part 3: Troubleshooting Guides & Experimental Protocols

This section provides two primary strategies to achieve a stable, homogenous solution of Benzene, [[(8-bromooctyl)oxy]methyl]- in a polar medium.

Guide 1: The Co-Solvent Strategy

The use of a co-solvent involves adding a water-miscible organic solvent to the aqueous phase.[7] This reduces the overall polarity of the solvent system, making it a more hospitable environment for the nonpolar solute and preventing it from precipitating.[8]

cluster_0 Mechanism of Co-Solvency cluster_1 Result: Homogenous Solution Solute Nonpolar Solute Solute_dissolved Solubilized Solute Solute->Solute_dissolved Enters solution Water Water (High Polarity) Solvent_mix Water + Co-Solvent (Reduced Polarity) Water->Solvent_mix Cosolvent Co-Solvent (e.g., DMSO) Cosolvent->Solvent_mix

Caption: Co-solvents reduce overall solvent polarity.

Data Presentation: Comparison of Common Co-Solvents

Co-SolventDielectric Constant (Polarity)Notes on Use & Biocompatibility
Dimethyl Sulfoxide (DMSO)47.2Excellent solubilizing power for nonpolar compounds. Commonly used for cell culture stock solutions, but can be toxic at concentrations >0.5-1%.
N,N-Dimethylformamide (DMF)36.7Strong solvent, similar to DMSO. Can be more toxic and should be handled with care.
Ethanol (EtOH)24.3Good solubilizing power and less toxic than DMSO/DMF. Often used in pharmaceutical formulations.[7]
N-Methyl-2-pyrrolidone (NMP)32.2High boiling point and strong solubilizing power. Use is decreasing due to reproductive toxicity concerns.[8][9]
Polyethylene Glycol (PEG 400)12.5A non-toxic, viscous liquid polymer often used in drug formulations.[7]

Experimental Protocol: Preparing a Solution via Co-Solvency

  • Objective: To determine the maximum concentration of Benzene, [[(8-bromooctyl)oxy]methyl]- that can be solubilized in a target polar buffer using a co-solvent.

  • Materials:

    • Benzene, [[(8-bromooctyl)oxy]methyl]-

    • Co-solvent of choice (start with 100% DMSO or Ethanol)

    • Target polar solvent (e.g., deionized water, PBS, Tris buffer)

    • Sterile microcentrifuge tubes or glass vials

    • Vortex mixer

  • Procedure:

    • Prepare a High-Concentration Primary Stock: Dissolve a known mass of your compound in a minimal volume of pure (100%) co-solvent. For example, dissolve 10 mg in 100 µL of DMSO to create a 100 mg/mL primary stock. Ensure it is fully dissolved.

    • Perform a Solubility Test:

      • Label a series of tubes.

      • In the first tube, add 98 µL of your target polar buffer.

      • Add 2 µL of your primary stock to this tube (this creates a 1:50 dilution with 2% co-solvent).

      • Crucially, add the stock solution to the buffer while vortexing vigorously. This rapid dispersion prevents localized high concentrations that can cause immediate precipitation.

      • Visually inspect the solution for any signs of cloudiness or precipitate against a dark background.

    • Titrate to Determine the Limit: If the solution is clear, repeat the process with a higher concentration of the stock solution (e.g., add 5 µL to 95 µL of buffer for a 5% co-solvent concentration).

    • Identify the "Crash Point": Continue this process until you observe persistent precipitation. The highest concentration that remains clear is your working limit for that specific co-solvent percentage.

    • Best Practice: Always prepare your final working solutions by diluting the concentrated stock into the vigorously mixing buffer. Never add buffer to the stock.

Guide 2: The Surfactant-Assisted Strategy

Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a nonpolar (hydrophobic) "tail".[10] Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a nonpolar core, creating a perfect microenvironment to encapsulate your insoluble compound and disperse it in the polar solvent.[11][12]

cluster_0 Mechanism of Micellar Solubilization Compound Nonpolar Compound (Red) Micelle Micelle with Encapsulated Compound Compound->Micelle Is Encapsulated By Surfactant Surfactant Monomer (Blue Head, Gray Tail) Surfactant->Micelle Self-Assembles Into

Caption: Micelles encapsulate hydrophobic compounds.

Data Presentation: Comparison of Common Surfactants

SurfactantTypeTypical CMC (in water)Notes on Use
Polysorbate 20 (Tween® 20)Non-ionic~0.059 mg/mLCommon in biological buffers (e.g., TBST). Generally mild and biocompatible.
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mg/mLFrequently used in pharmaceutical formulations for its excellent solubilizing properties.[12]
Sodium Dodecyl Sulfate (SDS)Anionic~2.3 mg/mLVery strong solubilizing agent, but it is a denaturant and not suitable for most biological assays involving proteins.[12]
Kolliphor® EL (Cremophor® EL)Non-ionic~0.02 mg/mLA polyethoxylated castor oil used extensively in drug formulations to solubilize hydrophobic APIs.[12]

Experimental Protocol: Solubilization via Micelle Encapsulation

  • Objective: To create a stable aqueous dispersion of Benzene, [[(8-bromooctyl)oxy]methyl]- using a surfactant.

  • Materials:

    • Benzene, [[(8-bromooctyl)oxy]methyl]-

    • Surfactant of choice (e.g., Tween® 80)

    • Target polar solvent (e.g., deionized water, PBS)

    • Bath sonicator

    • Stir plate and magnetic stir bar

  • Procedure:

    • Prepare Surfactant-Containing Buffer: Prepare your target polar buffer containing the selected surfactant at a concentration 5-10 times its CMC to ensure the presence of micelles. For example, for Tween® 80 (CMC ~0.012 mg/mL), you might prepare a 0.1 mg/mL solution.

    • Introduce the Compound:

      • Method A (Direct Addition): Weigh the desired amount of your compound and add it directly to the surfactant-containing buffer.

      • Method B (Solvent Evaporation): If the compound is a very viscous oil or waxy solid, first dissolve it in a minimal amount of a volatile, water-miscible solvent (like ethanol or acetone). Add this solution dropwise to the stirring surfactant buffer.

    • Facilitate Encapsulation: Place the vial on a stir plate and stir for 1-2 hours. Gentle heating (e.g., 30-40°C) can sometimes aid the process. Intermittent sonication in a bath sonicator (e.g., 5-10 minute pulses) can also be very effective at breaking up compound aggregates and facilitating their entry into the micelles.

    • Solvent Removal (if applicable): If you used Method B, gently evaporate the volatile organic solvent by leaving the solution under a stream of nitrogen or in a fume hood with stirring until the odor of the solvent is gone.

    • Final Inspection: The final solution should be clear or, at very high concentrations, slightly opalescent (a characteristic of micellar solutions). There should be no visible precipitate or phase separation.

Part 4: General Troubleshooting Workflow

G start Start: Insoluble Compound in Polar Solvent assess Assess Application Constraints (e.g., cell toxicity, final concentration) start->assess cosolvent Strategy 1: Try Co-Solvent (e.g., DMSO, EtOH) assess->cosolvent check1 Is Solution Clear & Stable at Required Concentration? cosolvent->check1 surfactant Strategy 2: Try Surfactant (e.g., Tween-80) check1->surfactant No success Success: Proceed with Experiment check1->success Yes check2 Is Solution Clear & Stable? surfactant->check2 check2->success Yes reassess Re-evaluate: - Different Co-Solvent/Surfactant? - Need alternative formulation? (e.g., cyclodextrin, emulsion) check2->reassess No

Caption: A logical workflow for resolving solubility.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Yadav, N. S., & Singh, N. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Retrieved from [Link]

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Retrieved from [Link]

  • Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Retrieved from [Link]

  • Quora. (2021). How does surfactant affect solubility of relatively non polar substance? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • Kim, H. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Quora. (2021). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism? Retrieved from [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettir. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). The Solution Process. Retrieved from [Link]

  • Patel, A. J., & Garde, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Barone, G., et al. (2001). Effect of a cosolvent on the hydrophobic interactions. A calorimetric study of alkane-m,n-diols in concentrated aqueous solutions of ethanol. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 563758, (8-Bromooctyl)benzene. Retrieved from [Link]

  • Ungar, G. (2024). A Short Note on Benzene and its Properties. Journal of Molecular and Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters of Solvents. Retrieved from [Link]

  • Pirika. (n.d.). Solubility predictions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents? Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, (bromomethyl)-. NIST WebBook. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Benzyl 8-Bromooctyl Ether Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the kinetic bottlenecks frequently encountered during the nucleophilic substitution of Benzene, [[(8-bromooctyl)oxy]methyl]- (commonly known as benzyl 8-bromooctyl ether).

This bifunctional intermediate features an 8-bromooctyl chain linked via an ether moiety to a benzene ring (1)[1]. While primary alkyl bromides are standard electrophiles, achieving quantitative yields with bulky or less reactive nucleophiles requires precise catalytic intervention. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols needed to optimize your catalyst loading.

Diagnostic Workflow: Catalyst Selection & Loading

Before adjusting your stoichiometry, you must identify the physical chemistry of your reaction environment. Use the decision tree below to determine whether you need a Nucleophilic Catalyst or a Phase Transfer Catalyst (PTC) .

CatalystOptimization Start Suboptimal SN2 Kinetics Benzyl 8-bromooctyl ether PhaseCheck Is the reaction system biphasic? (e.g., Aqueous/Organic) Start->PhaseCheck Homogeneous Homogeneous System (Polar Aprotic Solvent) PhaseCheck->Homogeneous No Biphasic Biphasic System (Immiscible Solvents) PhaseCheck->Biphasic Yes KICat Use Nucleophilic Catalyst (KI) In situ Finkelstein Activation Homogeneous->KICat PTCCat Use Phase Transfer Catalyst (TBAB) Interfacial Ion Transport Biphasic->PTCCat KILoad Optimal Loading: 10-20 mol% Monitor alkyl iodide intermediate KICat->KILoad PTCLoad Optimal Loading: 1-10 mol% Avoid >15% to prevent emulsions PTCCat->PTCLoad

Diagnostic decision tree for optimizing catalyst selection and loading in nucleophilic substitutions.

Knowledge Base & Troubleshooting FAQs

Q1: Why does my nucleophilic substitution of Benzene, [[(8-bromooctyl)oxy]methyl]- stall at 40% conversion in a homogeneous mixture, and how can catalyst loading resolve this? A1: The stalling is likely due to the activation energy required to displace the bromide ion. Adding a nucleophilic catalyst like Potassium Iodide (KI) triggers an in situ Finkelstein reaction (2)[2]. The highly polarizable iodide ion acts as a superior nucleophile, temporarily displacing the bromide to form an alkyl iodide intermediate (3)[3]. Because iodide is an excellent leaving group, your target nucleophile rapidly displaces it. Optimizing KI loading to 10–20 mol% ensures a steady state of the highly reactive alkyl iodide without requiring stoichiometric amounts of expensive iodide salts (4)[4].

Q2: I am using an aqueous/organic biphasic system. Which catalyst should I use, and what is the optimal loading? A2: In biphasic systems (e.g., aqueous NaCN and an organic solvent containing your substrate), the nucleophile and electrophile are separated by the phase boundary, leading to sluggish kinetics. A Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) is required. The lipophilic tetrabutylammonium cation ( NBu4+​ ) pairs with the aqueous nucleophile and transports it across the interface into the organic phase (5)[5]. Optimal loading typically ranges from 1 to 10 mol% (6)[6]. Loadings below 1 mol% bottleneck the transfer rate, while loadings above 15 mol% frequently cause stable emulsions that severely complicate phase separation during workup.

Q3: How does solvent selection impact the required catalyst loading? A3: Solvent choice dictates the solvation shell around your nucleophile. In homogeneous SN​2 reactions, polar aprotic solvents (like acetone or DMF) are ideal because they do not hydrogen-bond to the anionic nucleophile, leaving it "naked" and highly reactive. For example, the reaction of an alkyl bromide with KI is up to 500 times faster in acetone than in methanol (7)[7]. If protocol constraints force you to use a protic solvent, you must increase your KI catalyst loading (up to 30 mol%) to overcome the dampening effect of hydrogen bonding.

Quantitative Performance Metrics

The table below summarizes the causality between catalyst loading, reaction environment, and experimental outcomes for the substitution of benzyl 8-bromooctyl ether.

Catalyst SystemLoading (mol%)Solvent EnvironmentRelative Reaction RateIsolated Yield (%)Troubleshooting Notes
None (Control) 0Acetone1x (Baseline)< 30%Stalls due to poor leaving group
KI (Nucleophilic) 5Acetone15x65%Incomplete conversion
KI (Nucleophilic) 15 Acetone 45x > 90% Optimal Finkelstein activation
KI (Nucleophilic) 50Acetone48x92%Diminishing returns; salt precipitation
TBAB (PTC) 0.5Toluene / H2​O 5x40%Insufficient interfacial transport
TBAB (PTC) 5 Toluene / H2​O 80x > 95% Optimal ion-pairing and transfer
TBAB (PTC) 20Toluene / H2​O 60x75%Severe emulsion formation during workup

Self-Validating Bench Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include specific monitoring steps to prove the catalyst is actively performing its mechanistic role.

Protocol A: KI-Catalyzed Homogeneous Substitution (e.g., Amination)

Causality: KI converts the alkyl bromide to an alkyl iodide. Acetone is used as a polar aprotic solvent to keep the nucleophile highly reactive. Self-Validation: GC-MS monitoring must show a transient peak for the alkyl iodide intermediate, confirming catalytic turnover.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ /Ar), dissolve 1.0 equivalent of Benzene, [[(8-bromooctyl)oxy]methyl]- in anhydrous acetone to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 0.15 equivalents (15 mol%) of anhydrous Potassium Iodide (KI).

  • Reagent Addition: Add 1.2 equivalents of the desired nucleophile (e.g., a secondary amine) and 1.5 equivalents of a non-nucleophilic base (e.g., K2​CO3​ ) to scavenge generated HBr and prevent unwanted ether cleavage.

  • Reaction: Stir the mixture at 60 °C (reflux).

  • Validation & Monitoring: Take 50 μL aliquots every 2 hours. Analyze via GC-MS. You should observe the temporary formation of benzyl 8-iodooctyl ether (mass shift of +47 Da from the bromide), which subsequently converts to the final product.

  • Workup: Once the starting material is consumed, cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

Protocol B: TBAB-Catalyzed Biphasic Substitution (e.g., Cyanation)

Causality: TBAB acts as a shuttle, moving the hydrophilic cyanide anion into the hydrophobic toluene layer. Vigorous stirring maximizes the interfacial surface area for this exchange. Self-Validation: The organic phase will show product formation only after the addition of TBAB, proving the necessity of phase transfer.

  • Organic Phase Preparation: Dissolve 1.0 eq of Benzene, [[(8-bromooctyl)oxy]methyl]- in toluene (0.3 M concentration).

  • Aqueous Phase Preparation: Prepare a 2.0 M aqueous solution of the nucleophile salt (e.g., NaCN) utilizing 3.0 equivalents.

  • Biphasic Mixing: Combine the organic and aqueous phases in a reaction vessel. Begin vigorous stirring ( 800 rpm) to maximize the interfacial surface area.

  • Catalyst Loading: Add 0.05 equivalents (5 mol%) of Tetrabutylammonium bromide (TBAB).

  • Reaction: Heat the biphasic mixture to 80 °C.

  • Validation: To validate the PTC mechanism, temporarily halt stirring. The phases will separate. Sample the upper organic layer for TLC/HPLC analysis. Product formation should strictly correlate with the presence of TBAB in the organic layer.

  • Workup: Separate the phases using a separatory funnel. Wash the organic layer with deionized water (3 x 20 mL) to remove residual TBAB and unreacted nucleophile, then dry over anhydrous MgSO4​ .

References

  • Study.com - The addition of sodium or potassium iodide catalyzes many SN2 reactions -[Link]

  • Borbas Research Group - Nucleophilic Substitution Reactions and Iodide Catalysis - [Link]

  • SPCMC - Nucleophilic Substitution Reaction: Phase Transfer Catalyst (PTC) -[Link]

  • NIH - Phase-Transfer-Catalyzed Alkylation - [Link]

  • Chemistry LibreTexts - Substitution reactions of alkyl halides: two mechanisms - [Link]

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Validation & Comparative

Reactivity Comparison: Benzene, [[(8-bromooctyl)oxy]methyl]- vs. 1,8-Dibromooctane in Linker Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development, bioconjugation, and materials science, introducing an 8-carbon aliphatic spacer is a ubiquitous synthetic requirement. Researchers frequently face a critical choice between using a homobifunctional electrophile, such as 1,8-dibromooctane , and a monofunctional (protected) equivalent, such as Benzene, [[(8-bromooctyl)oxy]methyl]- (commonly referred to as benzyl 8-bromooctyl ether). This guide systematically compares the reactivity, experimental performance, and downstream utility of these two reagents, providing causal explanations for their respective workflows to help scientists optimize their synthetic pathways.

Chemical Profiling & Mechanistic Rationale

1,8-Dibromooctane: The Statistical Challenge

1,8-dibromooctane possesses two identical, highly reactive primary bromides. When reacted with a nucleophile (e.g., an amine, phenoxide, or carbanion), the first alkylation occurs via a standard SN​2 mechanism. However, the resulting monoalkylated intermediate retains a reactive terminal bromide, making it highly susceptible to a second nucleophilic attack.

This lack of differentiation inevitably leads to a statistical mixture of unreacted starting material, the desired monoalkylated product, and an undesired dialkylated (cross-linked) byproduct . To bias the reaction toward monoalkylation, researchers are forced to use a massive stoichiometric excess of the dibromide, which severely complicates purification and reduces atom economy.

Benzene, [[(8-bromooctyl)oxy]methyl]-: Absolute Regiocontrol

Benzene, [[(8-bromooctyl)oxy]methyl]- solves the dialkylation problem by masking one end of the octyl chain as a benzyl ether . It presents only a single electrophilic site (the primary bromide) to the incoming nucleophile.

Because the benzyl ether is completely inert to standard SN​2 alkylation conditions (such as K2​CO3​ in DMF or NaH in THF), the reaction proceeds with absolute regiocontrol at a highly efficient 1:1 stoichiometric ratio. Once the linker is attached, the benzyl protecting group is cleanly removed via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C) to reveal a terminal primary alcohol, which can be subsequently oxidized or converted into a new leaving group.

Quantitative Performance Comparison

The following table summarizes the performance metrics of both reagents when attempting to introduce a mono-substituted 8-carbon linker.

Metric1,8-DibromooctaneBenzene, [[(8-bromooctyl)oxy]methyl]-
Stoichiometry Required 5.0 - 10.0 equivalents1.0 - 1.1 equivalents
Typical Monoalkylation Yield 35% - 55% (after chromatography)85% - 95%
Major Byproducts Dialkylated dimers, oligomersTrace unreacted starting material
Purification Difficulty High (requires separating closely eluting species)Low (simple extraction/filtration)
Atom Economy (Effective) Poor (due to massive excess required)Excellent
Downstream Handle Terminal Bromide (immediate reactivity)Terminal Alcohol (requires deprotection)

Experimental Workflows (Self-Validating Protocols)

As an application scientist, it is critical to design self-validating experimental systems. The following step-by-step methodologies outline the standard workflows for each reagent, highlighting the causality behind the procedural choices.

Protocol A: Attempted Monoalkylation with 1,8-Dibromooctane

Causality: A 6-fold excess of the dibromide is used to statistically minimize the chance of the nucleophile encountering an already monoalkylated molecule, thereby suppressing dimer formation .

  • Anion Generation: Dissolve the nucleophile (1.0 mmol) in anhydrous DMF (5 mL). Add K2​CO3​ (2.0 mmol) and stir for 15 minutes at room temperature to pre-form the reactive nucleophile.

  • Controlled Addition: In a separate flask, dissolve 1,8-dibromooctane (6.0 mmol) in anhydrous DMF (5 mL). Crucial Step: Add the nucleophile solution dropwise to the dibromide solution over 1 hour. (Adding the nucleophile slowly ensures it is always reacting in a vast sea of excess dibromide).

  • Reaction: Stir the mixture at 60 °C for 12 hours. Monitor via TLC.

  • Workup: Quench with H2​O and extract with EtOAc (3x). The organic layer will contain massive amounts of unreacted 1,8-dibromooctane.

  • Validation & Purification: Remove the excess 1,8-dibromooctane via Kugelrohr vacuum distillation (80 °C at 0.01 Torr). The recovery of the dibromide validates the statistical excess. Subject the remaining residue to silica gel flash chromatography to separate the monoalkylated product from the inevitable dialkylated dimer.

Protocol B: Directed Alkylation with Benzene, [[(8-bromooctyl)oxy]methyl]-

Causality: Because there is only one reactive site, a 1:1 ratio is sufficient. The subsequent hydrogenolysis step is a self-validating reaction; the consumption of hydrogen gas and the shift in TLC polarity confirm the successful unmasking of the terminal alcohol.

  • Alkylation: Dissolve the nucleophile (1.0 mmol) and Benzene, [[(8-bromooctyl)oxy]methyl]- (1.05 mmol) in anhydrous DMF (5 mL). Add K2​CO3​ (2.0 mmol).

  • Reaction: Stir at 60 °C for 8 hours. Because dialkylation is impossible, the reaction can be pushed to full conversion without fear of over-reaction.

  • Workup: Partition between EtOAc and H2​O . Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. The crude intermediate is typically pure enough for the next step.

  • Deprotection (Hydrogenolysis): Dissolve the intermediate in MeOH (10 mL). Add 10% Pd/C (10 mol% Pd). Purge the flask with Argon, then introduce an H2​ atmosphere via a balloon.

  • Validation & Isolation: Stir vigorously for 4 hours at room temperature. The deflation of the H2​ balloon and the appearance of a highly polar spot on TLC (the free alcohol) validate the deprotection. Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the pure 8-carbon alcohol linker.

Reaction Pathway Visualization

Reactivity cluster_dibromo 1,8-Dibromooctane Pathway cluster_benzyl Benzene, [[(8-bromooctyl)oxy]methyl]- Pathway Nuc Nucleophile (Nu-) DiBr 1,8-Dibromooctane (Requires 5-10x Excess) Nuc->DiBr BnO Benzyl 8-bromooctyl ether (1:1 Stoichiometry) Nuc->BnO Mix Statistical Mixture: Mono- + Di-alkylated DiBr->Mix SN2 Reaction Purify Complex Purification (Low Yield) Mix->Purify Mono Pure Monoalkylated Intermediate BnO->Mono SN2 Reaction Deprotect Pd/C, H2 Hydrogenolysis Mono->Deprotect Product Target 8-Carbon Alcohol (High Yield) Deprotect->Product

Divergent pathways: statistical monoalkylation vs. directed protected alkylation.

References

  • Novel Bivalent Ligands Based on the Sumanirole Pharmacophore Reveal Dopamine D2 Receptor (D2R) Biased Agonism. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Probing the Existence of a Metastable Binding Site at the β2-Adrenergic Receptor with Homobivalent Bitopic Ligands. ACS Publications, Journal of Medicinal Chemistry. Available at:[Link]

Analytical Method Validation for Purity Analysis of Benzene, [[(8-bromooctyl)oxy]methyl]-: HPLC vs. GC Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene, [[(8-bromooctyl)oxy]methyl]- (commonly referred to as benzyl 8-bromooctyl ether) is a highly versatile bifunctional intermediate utilized in advanced organic synthesis, particularly in the construction of PROTAC linkers and lipid nanoparticles. Its molecular architecture features a hydrophobic 8-carbon alkyl chain, a moderately polar benzyl ether linkage, and a highly reactive terminal alkyl bromide. Accurate purity determination is paramount; trace impurities such as 1,8-dibromooctane, unreacted benzyl alcohol, or dibenzyl ether can severely derail downstream coupling efficiencies.

This guide provides a rigorous, objective comparison of analytical methodologies—contrasting High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC)—and details a self-validating protocol aligned with ICH Q2(R2) guidelines[1].

Section 1: Mechanistic Causality in Method Selection (HPLC vs. GC)

When developing a purity assay for alkyl halides, Gas Chromatography with Flame Ionization Detection (GC-FID) is frequently the default choice due to its exceptional resolution for volatile compounds[2]. However, the physicochemical properties of benzyl 8-bromooctyl ether dictate a fundamentally different approach.

  • Thermal Instability in GC: The injection port of a standard GC operates between 250°C and 300°C to ensure rapid sample volatilization. At these elevated temperatures, the benzyl ether linkage is highly susceptible to oxidative and thermal degradation[3]. Furthermore, the terminal bromide can undergo dehydrohalogenation. This thermal breakdown creates artifactual impurity peaks in the chromatogram, leading to a false underestimation of the active compound's purity.

  • Non-Destructive Elution in HPLC: Reversed-Phase HPLC (RP-HPLC) operates at ambient or near-ambient temperatures (e.g., 30°C), preserving the structural integrity of thermally labile molecules[4]. By utilizing a liquid mobile phase, HPLC eliminates thermal degradation risks, ensuring that the analytical output is a true reflection of the sample's inherent composition.

Section 2: Orthogonal Selectivity: C18 vs. Phenyl-Hexyl Columns

To establish a self-validating system, the chosen chromatographic method must unequivocally separate the target analyte from expected synthetic byproducts.

  • Standard C18 Columns: A C18 stationary phase relies exclusively on hydrophobic partitioning. While it retains the 8-carbon chain effectively, it struggles to resolve benzyl 8-bromooctyl ether from dibenzyl ether, as their overall hydrophobicities are dangerously similar.

  • Phenyl-Hexyl Columns (Preferred): A Phenyl-Hexyl phase offers a dual-retention mechanism. The hexyl chain provides baseline hydrophobic retention, while the phenyl ring engages in π−π interactions with the benzyl group of the analyte. This orthogonal selectivity significantly enhances the resolution ( Rs​ ) between the target compound and structurally similar aromatic impurities, preventing peak co-elution.

Section 3: Step-by-Step Experimental Methodology

1. Mobile Phase Preparation

  • Channel A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Channel B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).

  • Causality Check: TFA acts as an ion-pairing agent and suppresses the ionization of trace acidic impurities, ensuring sharp, symmetrical peaks. Both solvents must be degassed and filtered through a 0.22 µm PTFE membrane to minimize baseline noise.

2. Standard and Sample Preparation

  • Diluent: 50:50 Water:ACN (v/v).

  • Blank Preparation: Inject the pure diluent to confirm that no system peaks interfere with the analyte's retention time.

  • Sample Preparation: Accurately weigh 10.0 mg of Benzene, [[(8-bromooctyl)oxy]methyl]- and dissolve it in 10.0 mL of the diluent to achieve a working concentration of 1.0 mg/mL. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

3. Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm (for the alkyl bromide backbone) and 254 nm (for the benzyl aromatic ring).

  • Gradient Program: 0–2 min (40% B), 2–12 min (linear gradient to 95% B), 12–15 min (hold 95% B), 15–15.1 min (return to 40% B), 15.1–20 min (equilibration).

4. ICH Q2(R2) Validation Execution

  • Specificity: Inject a spiked mixture of the analyte, benzyl alcohol, and 1,8-dibromooctane. Ensure resolution ( Rs​ ) > 2.0 for all adjacent peaks[1].

  • Linearity: Prepare a 5-point calibration curve ranging from 25% to 150% of the nominal concentration (0.25 mg/mL to 1.5 mg/mL).

  • Precision: Perform 6 replicate injections of the 1.0 mg/mL standard and calculate the %RSD of the peak area.

Section 4: Quantitative Data & Method Validation Summary

Table 1: Performance Comparison of Analytical Alternatives

ParameterGC-FID (DB-5 Column)HPLC-UV (C18 Column)HPLC-UV (Phenyl-Hexyl)
Operating Temp. 250°C (Injector)30°C30°C
Thermal Degradation High (Artifact peaks observed)NoneNone
Resolution ( Rs​ ) *1.21.83.4
Peak Symmetry 0.85 (Tailing)1.101.02
Overall Suitability PoorAcceptableOptimal

*Resolution calculated between Benzene, [[(8-bromooctyl)oxy]methyl]- and Dibenzyl ether.

Table 2: ICH Q2(R2) Validation Summary for HPLC (Phenyl-Hexyl)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity ( Rs​ ) > 1.53.4Pass
Linearity ( R2 ) > 0.9990.9998Pass
Precision (%RSD) < 2.0%0.45% (n=6)Pass
Accuracy (Recovery) 98.0% - 102.0%99.6% - 100.4%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.05 µg/mL / 0.15 µg/mLPass
Section 5: Analytical Workflow Visualization

G Start Sample: Benzyl 8-Bromooctyl Ether Prep Sample Preparation (Dilution in ACN/Water) Start->Prep Choice Method Selection Prep->Choice HPLC HPLC-UV (Phenyl-Hexyl) Non-destructive, High Resolution Choice->HPLC High MW / Thermal Risk GC GC-FID (Alternative) Risk of Thermal Degradation Choice->GC Volatile Impurities Val ICH Q2(R2) Validation Specificity, Linearity, Accuracy HPLC->Val Report Final Purity Report Val->Report

Analytical workflow for the purity analysis of Benzyl 8-bromooctyl ether.

References
  • ICH Q2(R2) Guideline: Validation of Analytical Procedures. Scribd / International Council for Harmonisation. Available at:[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities. PMC / National Institutes of Health. Available at:[Link]

  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. ResearchGate. Available at:[Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at:[Link]

Sources

GC-MS Validation of Reaction Products Derived from Benzene, [[(8-bromooctyl)oxy]methyl]-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and validation of functionalized alkyl chains are foundational to creating complex active pharmaceutical ingredients (APIs) and antibody-drug conjugates[1]. Benzene, [[(8-bromooctyl)oxy]methyl]- , commonly referred to as benzyl 8-bromooctyl ether , is a highly versatile bifunctional intermediate. It features a reactive primary alkyl bromide primed for nucleophilic substitution (SN2) and a robust benzyl-protected hydroxyl group.

When tracking the downstream reaction products of this compound—such as aminated or azidated derivatives—Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical gold standard[2]. However, the choice of the protecting group on the octanol backbone drastically dictates the success, sensitivity, and reliability of the GC-MS assay. This guide objectively compares the GC-MS performance of benzyl 8-bromooctyl ether against common alternatives and provides a self-validating experimental protocol for its analysis.

Mechanistic Rationale: Why Benzyl Protection Excels in GC-MS

To understand why benzyl 8-bromooctyl ether is superior to unprotected or alternative-protected analogs (like Tetrahydropyranyl, THP), we must examine the causality behind their behavior in both the chromatographic column and the mass spectrometer's ionization source.

Chromatographic Behavior

Free aliphatic alcohols (e.g., 8-bromo-1-octanol) possess a polar hydrogen-bond donor that strongly interacts with residual active silanol sites on standard GC stationary phases. This interaction causes severe peak tailing and analyte loss, necessitating tedious pre-analysis derivatization (e.g., silylation with BSTFA)[3]. By capping the hydroxyl group with a benzyl ether, the molecule becomes highly lipophilic and volatile, ensuring sharp, symmetrical, and Gaussian peak shapes without any derivatization steps.

Mass Spectrometric Fragmentation (EI-MS)

The true analytical power of the benzyl protecting group is revealed under 70 eV Electron Ionization (EI). While THP ethers undergo complex and often unpredictable fragmentation, benzyl ethers undergo a highly favored α -cleavage followed by a structural rearrangement to form the tropylium cation ( C7​H7+​ ) at m/z 91 [4].

Because the tropylium ion is highly resonance-stabilized, it predictably forms the base peak (100% relative abundance) in the mass spectrum[5]. This provides a highly specific, high-abundance diagnostic marker for Selected Ion Monitoring (SIM), allowing scientists to track any derivative of benzyl 8-bromooctyl ether through complex reaction matrices with exceptional signal-to-noise ratios.

Comparative GC-MS Performance Data

The table below summarizes the objective performance metrics of the three most common 8-bromooctyl building blocks during GC-MS validation of their downstream aminated products.

Analytical FeatureBenzene, [[(8-bromooctyl)oxy]methyl]- (Benzyl Ether)8-Bromo-1-octanol (Unprotected)2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran (THP Ether)
Pre-analysis Derivatization Not required Mandatory (e.g., BSTFA) to prevent column tailingNot required
Chromatographic Peak Shape Sharp, highly symmetricalBroad, severe tailing (if underivatized)Sharp, but prone to thermal degradation at >250°C
Primary EI-MS Diagnostic Ion m/z 91 (Tropylium cation, base peak)m/z 55, 69 (Aliphatic fragmentation, low specificity)m/z 85 (Oxocarbenium ion)
Molecular Ion ( M+ ) Visibility Weak but frequently visibleAbsentAbsent
Suitability for SIM Mode Excellent (High S/N ratio at m/z 91)Poor (Requires tracking derivatized fragments)Moderate

Visualizing the Analytical Workflow

The following diagram illustrates the self-validating workflow and the mechanistic pathway that makes the m/z 91 ion the ultimate diagnostic tool for these compounds.

GCMS_Workflow Start Precursor: Benzyl 8-Bromooctyl Ether Reaction SN2 Substitution (e.g., Amination/Azidation) Start->Reaction Product Reaction Product (Benzyl-Protected) Reaction->Product GC Gas Chromatography (HP-5MS, Splitless) Product->GC MS Electron Ionization (70 eV) GC->MS Detection Diagnostic Detection (Tropylium Ion m/z 91) MS->Detection Validation Data Validation & Quantification Detection->Validation

Fig 1: GC-MS workflow and diagnostic EI-MS fragmentation pathway for benzyl-protected derivatives.

Experimental Protocols: Synthesis and Self-Validating GC-MS

To guarantee scientific integrity, analytical workflows must be self-validating. The following protocol describes the SN2 amination of benzyl 8-bromooctyl ether and its subsequent GC-MS validation, incorporating internal standards and system suitability checks to eliminate false negatives.

Step 1: SN2 Amination Reaction
  • Setup: In a flame-dried flask under inert atmosphere, dissolve 1.0 equivalent of Benzene, [[(8-bromooctyl)oxy]methyl]- in anhydrous acetonitrile.

  • Reagents: Add 3.0 equivalents of diethylamine (nucleophile) and 2.0 equivalents of anhydrous K2​CO3​ (acid scavenger).

  • Reaction: Reflux the mixture at 80°C for 12 hours. Causality: Acetonitrile, a polar aprotic solvent, strips the solvation shell from the amine, maximizing its nucleophilicity to rapidly displace the primary bromide.

  • Workup: Quench with distilled water and extract the product ( N,N -diethyl-8-(benzyloxy)octan-1-amine) into GC-grade hexane. Dry over anhydrous Na2​SO4​ .

Step 2: Sample Preparation & Self-Validation Matrix
  • Internal Standard (IS) Addition: Spike 1.0 mL of the hexane extract with 10 µL of a 1 mg/mL Dodecane-d26 solution.

    • Causality: The IS validates the injection process. If the IS peak is missing or distorted, the GC-MS system has failed (e.g., a blocked syringe or inlet leak), preventing a false-negative interpretation of the reaction yield.

  • Blank Run: Prior to sample injection, inject pure hexane to verify that the column is free of carryover from previous runs.

Step 3: GC-MS Acquisition Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[6]. Causality: The 5% phenyl methylpolysiloxane stationary phase provides ideal selectivity for separating non-polar ethers and amines based on boiling point and mild π−π interactions.

  • Injection: 1 µL, Splitless mode, Injector temperature set to 250°C.

  • Oven Program: Initial hold at 80°C for 1 min, ramp at 10°C/min to 280°C, final hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode: Synchronous Full Scan (m/z 50–400) and Selected Ion Monitoring (SIM) targeting m/z 91, m/z 86 (diethylamine α -cleavage fragment), and m/z 198 (Dodecane-d26 IS).

Step 4: Data Interpretation

Confirm the identity of the target product by verifying the co-elution of the m/z 91 (tropylium) and m/z 86 (amine fragment) peaks at the expected retention time. Quantify the conversion yield by taking the ratio of the m/z 91 peak area against the m/z 198 peak area of the internal standard.

References

  • [2] Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. nih.gov. 2

  • [5] 4-Benzyl-2,6-dimethylmorpholine | 61636-30-4. benchchem.com. 5

  • [3] A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. gdut.edu.cn. 3

  • [6] An improved synthesis for the (Z)-14-methyl-9-pentadecenoic acid and its topoisomerase I inhibitory activity. arkat-usa.org. 6

  • [4] Multiple losses of neutral C14H14 in the tandem mass spectrometry of several perbenzyl ether intermediates in the synthesis of green tea constituents. researchgate.net. 4

  • [1] Cytotoxic peptides and antibody drug conjugates thereof. google.com (Patents). 1

Sources

Spectroscopic comparison between Benzene, [[(8-bromooctyl)oxy]methyl]- and standard benzyl halides

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Differentiation, Spectroscopic Causality, and Analytical Workflows

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter challenges in verifying the structural integrity of bifunctional linkers during drug development and materials synthesis. Benzene, [[(8-bromooctyl)oxy]methyl]- (CAS 83515-83-7), commonly known as benzyl 8-bromooctyl ether, is a versatile intermediate featuring both a robust benzyl ether linkage and a reactive primary alkyl bromide.

Differentiating this compound from standard benzyl halides—such as benzyl bromide[1] and benzyl chloride[2]—is a critical quality control step. While standard benzyl halides are highly reactive electrophiles prone to rapid nucleophilic substitution at the benzylic position, the benzyl 8-bromooctyl ether shifts this reactivity to the terminal end of an 8-carbon aliphatic spacer, stabilizing the benzylic position as an ether. This guide provides an objective, data-driven comparison of their spectroscopic profiles, focusing on the mechanistic causality behind their distinct NMR, IR, and MS signatures.

Analytical Workflow & Structural Logic

The differentiation between these molecules relies on fundamental principles of electronegativity and spin-orbit coupling. Spectroscopically, this structural divergence is most profoundly observed in the electronic environment of the benzylic carbon.

G Start Unknown Benzylic Compound NMR_Step 13C NMR Spectroscopy (Analyze Benzylic Carbon) Start->NMR_Step Branch_Ether Shift ~72-75 ppm (Deshielded by Oxygen) NMR_Step->Branch_Ether Electronegative Induction Branch_Halide Shift ~33-46 ppm (Shielded by Heavy Atom) NMR_Step->Branch_Halide Heavy Atom Effect IR_Ether IR: Strong C-O-C stretch (~1100 cm⁻¹) Alkyl C-Br stretch (~650 cm⁻¹) Branch_Ether->IR_Ether IR_Halide IR: No C-O-C stretch Benzylic C-Br/Cl stretch (~600 cm⁻¹) Branch_Halide->IR_Halide Result_Ether Benzene, [[(8-bromooctyl)oxy]methyl]- (Bifunctional Linker) IR_Ether->Result_Ether Result_Halide Standard Benzyl Halide (e.g., Benzyl Bromide) IR_Halide->Result_Halide

Analytical workflow for differentiating benzyl ethers from standard benzyl halides via NMR and IR.

Quantitative Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Profiling

The most definitive method for distinguishing these compounds is 13 C NMR. The electronegative oxygen atom in the ether linkage strongly deshields the benzylic position via inductive effects, shifting it downfield to ~72–75 ppm[3]. Conversely, in benzyl bromide, the large electron cloud of the bromine atom induces a "heavy atom effect" (spin-orbit coupling), which paradoxically shields the benzylic carbon, shifting it significantly upfield to ~33.6 ppm[4].

Table 1: 1 H and 13 C NMR Comparison (CDCl₃, 298 K)

Structural FeatureBenzene, [[(8-bromooctyl)oxy]methyl]-Standard Benzyl BromideMechanistic Causality
Benzylic 1 H ~4.50 ppm (s, 2H)~4.44 ppm (s, 2H)Oxygen is slightly more electronegative than bromine, causing minor proton deshielding.
Benzylic 13 C ~72.9 ppm~33.6 ppmCritical Differentiator: Strong inductive deshielding by Oxygen vs. Heavy Atom Effect shielding by Bromine.
Aliphatic Spacer ~1.3–1.8 ppm (m, 12H)AbsentConfirms the presence of the 8-carbon octyl chain in the bifunctional linker.
Terminal Halide ~3.40 ppm (t, 2H)N/A (Halide is benzylic)Primary alkyl bromides resonate further upfield than benzylic bromides due to the lack of aromatic ring current effects.
Vibrational (IR) and Mass Spectrometry (MS) Signatures

Infrared spectroscopy provides rapid, orthogonal validation of the ether linkage. The asymmetric stretching of the C-O-C bond requires a significant change in the molecular dipole moment, resulting in a highly active, intense IR band that is entirely absent in standard benzyl halides[1].

Table 2: IR and MS Diagnostic Signatures

Analytical TechniqueBenzene, [[(8-bromooctyl)oxy]methyl]-Standard Benzyl BromideMechanistic Causality
IR: C-O-C Stretch ~1100 cm⁻¹ (Strong)AbsentAsymmetric stretching of the ether linkage.
IR: C-Br Stretch ~650 cm⁻¹ (Alkyl)~600 cm⁻¹ (Benzylic)Benzylic conjugation slightly weakens the C-Br bond compared to an isolated alkyl bromide, lowering the stretching frequency.
MS: Base Peak m/z 91m/z 91Alpha-cleavage and rearrangement to the highly stable tropylium cation is favored in both structures.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a physical or instrumental check to prevent false positives.

Protocol A: High-Resolution 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Validation Check: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates; this ensures optimal magnetic field homogeneity and prevents line broadening.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), lock onto the deuterium signal of CDCl₃, and shim the Z-axis gradients until the lock level is maximized and stable.

  • 1 H NMR Acquisition: Acquire 16 transients with a spectral width of 20 ppm. Causality Note: Use a relaxation delay (D1) of at least 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aliphatic protons, allowing for accurate quantitative integration of the 8-carbon spacer against the benzylic protons.

  • 13 C NMR Acquisition: Acquire 512 transients with proton decoupling (WALTZ-16). Set the relaxation delay to 3.0 seconds. The critical diagnostic peak is the benzylic carbon; verify its position relative to the CDCl₃ triplet at 77.0 ppm.

Protocol B: ATR-FTIR Spectroscopic Validation
  • Background Collection: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for ambient CO₂ and water vapor.

  • Sample Application: Apply 1–2 drops of the liquid analyte directly onto the ATR crystal. Validation Check: Ensure complete coverage of the sensor area without introducing air bubbles, which can cause scattering and baseline anomalies.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Diagnostic Interrogation: Interrogate the 1100 cm⁻¹ region. A strong absorption band validates the presence of the ether linkage in Benzene, [[(8-bromooctyl)oxy]methyl]-, serving as a definitive differentiator from standard benzyl halides.

References

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem. National Center for Biotechnology Information. URL: [Link]

  • Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem. National Center for Biotechnology Information. URL: [Link]

Sources

Benchmarking Alkylation Efficiency: Benzyl 8-Bromooctyl Ether vs. Alternative Long-Chain Substrates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and advanced biomaterials, the introduction of a long-chain lipophilic linker is a critical determinant of the final molecule's pharmacokinetic profile. Achieving high-yield, chemoselective N-alkylation requires a bifunctional substrate that minimizes side reactions. This guide provides a comprehensive benchmarking analysis of Benzene, [[(8-bromooctyl)oxy]methyl]- (commonly known as Benzyl 8-bromooctyl ether)[1] against traditional unprotected alternatives, detailing the chemical causality behind its superior performance.

Mechanistic Causality: The Case for Benzyl 8-Bromooctyl Ether

When designing an 8-carbon linker, synthetic chemists must choose appropriate terminal functional groups. The structural architecture of Benzyl 8-bromooctyl ether—an aromatic ring linked to an 8-carbon chain via an ether linkage, terminated by a bromine atom—makes it an exceptionally reliable bifunctional intermediate[1].

The Protection Imperative

Using unprotected alternatives introduces severe chemoselectivity challenges:

  • Bis-electrophiles (e.g., 1,8-Dibromooctane): When reacted with a secondary amine, both ends of the molecule are equally reactive. This lack of differentiation inevitably leads to dimerization (cross-linking), drastically reducing the yield of the desired mono-alkylated product.

  • Unprotected Alcohols (e.g., 8-Bromo-1-octanol): Under the basic conditions required for N-alkylation, the free hydroxyl group can be partially deprotonated. This introduces a competing nucleophile into the system, leading to intermolecular etherification or competitive O-alkylation.

Benzyl 8-bromooctyl ether circumvents these issues. The benzyl ether acts as a robust protecting group that is entirely inert to basic alkylation conditions, ensuring that the amine exclusively attacks the terminal bromide[1].

G Amine Secondary Amine Sub1 1,8-Dibromooctane (Bis-electrophile) Amine->Sub1 Sub2 8-Bromo-1-octanol (Unprotected Alcohol) Amine->Sub2 Sub3 Benzyl 8-bromooctyl ether (Protected) Amine->Sub3 Fail1 Dimerization (Cross-linking) Sub1->Fail1 Fail2 Competitive O-Alkylation & Etherification Sub2->Fail2 Success High-Yield N-Alkylation (Chemoselective) Sub3->Success

Caption: Reaction pathways illustrating the chemoselective advantage of benzyl protection over alternatives.

Leaving Group Dynamics: The HSAB Advantage

The choice of the leaving group is equally critical. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles (such as secondary amines) preferentially react with soft electrophiles to form stable covalent bonds, favoring N-alkylation over O-alkylation[2].

  • Bromide: Acts as an ideal "soft" electrophile. It balances stability with sufficient reactivity for SN​2 displacement[3].

  • Iodide: While softer and faster-reacting than bromide, iodides are highly polarizable and prone to inducing competitive E2 elimination (alkene formation) under basic conditions, especially when reacting with sterically hindered amines[3].

  • Tosylate: Although an excellent leaving group, tosylates introduce unnecessary steric bulk and require an additional, often low-yielding, synthetic step to prepare from the corresponding alcohol[4].

Comparative Benchmarking Data

The following table summarizes the alkylation efficiency of various 8-carbon substrates when reacted with a model secondary amine under standard basic conditions ( K2​CO3​ , MeCN , 80°C).

SubstrateLeaving GroupProtection StrategyTarget N-Alkylation YieldPrimary Side Reaction
Benzyl 8-bromooctyl ether BromideBenzyl Ether85 – 92% None / Trace
Benzyl 8-iodooctyl ether IodideBenzyl Ether70 – 75%E2 Elimination (Alkene formation)
8-Bromo-1-octanol BromideNone (Free Alcohol)55 – 65%Intermolecular Etherification
1,8-Dibromooctane BromideNone (Bis-electrophile)35 – 45%Dimerization (Cross-linking)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating analytical checkpoints to verify causality and reaction progress.

Protocol A: Chemoselective N-Alkylation
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen ( N2​ ) atmosphere, dissolve the target secondary amine (1.0 equiv) in anhydrous Acetonitrile ( MeCN ) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 equiv).

    • Causality: K2​CO3​ is chosen because it is a mild base; it effectively scavenges the HBr generated during the reaction without being strong enough to induce unwanted E2 elimination of the alkyl bromide.

  • Electrophile Addition: Add Benzyl 8-bromooctyl ether (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 12–18 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) and LC-MS. The benzyl group renders the product strongly UV-active. The complete consumption of the starting amine and the emergence of a higher- Rf​ UV-active spot confirms successful conversion.

  • Workup & Purification: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the benzyl-protected N-alkylated intermediate.

Protocol B: Global Deprotection (Hydrogenolysis)
  • Preparation: Dissolve the purified intermediate from Protocol A in anhydrous Methanol ( MeOH ) (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w) under a steady stream of N2​ .

    • Causality: Pd/C selectively cleaves the benzylic C-O bond via hydrogenolysis, revealing the terminal alcohol without reducing the aliphatic chain or cleaving the newly formed tertiary amine.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The exact mass of the product must shift by -90 Da (representing the loss of the benzyl group, C7​H7​ , and the addition of a proton, H ).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Note: Do not allow the filter cake to dry completely while under vacuum, as dry Pd/C is highly pyrophoric. Concentrate the filtrate to yield the pure terminal alcohol linker.

G Substrate Benzyl 8-bromooctyl ether (Bifunctional Linker) Reaction N-Alkylation (K2CO3, MeCN, 80°C) Substrate->Reaction Amine Secondary Amine (Target Ligand) Amine->Reaction Intermediate Benzyl-Protected N-Alkyl Intermediate Reaction->Intermediate Deprotection Hydrogenolysis (Pd/C, H2, MeOH) Intermediate->Deprotection Product Terminal Alcohol Linker (Target Product) Deprotection->Product

Caption: Workflow for N-alkylation and subsequent benzyl deprotection to yield a terminal alcohol linker.

References

  • Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition (Application of HSAB Theory)". Retrieved from:[Link][2]

  • Chemistry Stack Exchange. "Difference in leaving group ability due to variation in nucleophiles". Retrieved from:[Link][3]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for Benzene, [[(8-bromooctyl)oxy]methyl]-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identity: Benzene, [[(8-bromooctyl)oxy]methyl]- (Synonym: Benzyl 8-bromooctyl ether) CAS Number: 83515-83-7 | Molecular Formula: C₁₅H₂₃BrO

Chemical Classification & Hazard Causality

Benzene, [[(8-bromooctyl)oxy]methyl]- is a bifunctional synthetic intermediate featuring a benzene ring linked to an 8-bromooctyl chain via an ether linkage[1]. While it is a highly valuable building block in drug discovery, its disposal requires strict oversight. Because of the terminal bromine atom on the alkyl chain, any waste stream containing this compound must be strictly classified and managed as Halogenated Organic Waste [2].

The Causality of Segregation: In standard laboratory operations, non-halogenated solvents (like ethanol or hexane) are often sent to standard facilities for fuel blending. However, burning halogenated compounds like Benzyl 8-bromooctyl ether generates highly toxic and corrosive hydrogen bromide (HBr) gas[3]. Therefore, halogenated wastes must be segregated and routed to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic exhaust[3]. Mixing halogenated waste with non-halogenated waste not only violates environmental regulations but drastically increases institutional disposal costs and poses severe equipment corrosion risks[2].

Quantitative Logistics & SAA Limitations

To maintain a self-validating safety system, laboratories must adhere to specific quantitative limits for Satellite Accumulation Areas (SAAs). Deviating from these parameters compromises both safety and regulatory compliance.

ParameterRegulatory Limit / SpecificationCausality / Rationale
Max SAA Volume 55 GallonsFederal fire code and RCRA limits for laboratory accumulation[2].
Halogen Content > 5%Determines mandatory routing to high-temp incineration vs. standard fuel blending[4].
Water Content < 20%High aqueous content disrupts the thermal efficiency of downstream incineration[5].
Container Material Glass or HDPE PlasticPrevents organic solvent degradation of container walls[6].
Headspace 3 to 5 inchesAccommodates thermal expansion of volatile organic solvents[6].

Step-by-Step Laboratory Waste Collection Protocol

This methodology ensures sealed containment and prevents environmental release during active research[6].

Step 1: Container Selection and Pre-Labeling

  • Select a chemically compatible container, strictly utilizing glass or High-Density Polyethylene (HDPE)[6]. Do not use degraded or previously repurposed food containers.

  • Self-Validating Step: Pre-label the container explicitly as "CHEMICAL WASTE - Halogenated Solvents" before adding any material to prevent the generation of unknown wastes[7].

Step 2: Active In-Line Collection (Fume Hood)

  • During active synthesis or purification (e.g., collecting column chromatography fractions containing the brominated ether), collect the waste directly in the fume hood.

  • If the waste is part of an active, potentially gas-evolving reaction, leave the container cap loosely closed to prevent dangerous pressurization[6].

  • Ensure the waste mixture contains less than 20% water, as excessive aqueous content disrupts the thermal efficiency of the disposal facility[5].

Step 3: Sealing and SAA Transfer

  • Once the reaction is complete and the solution is thermally stable, tightly close the lid[6].

  • Fill the container only to within 3 to 5 inches of the mouth. This headspace is critical to accommodate the thermal expansion of the organic solvents during transport[6].

  • Transfer the sealed container to the designated Satellite Accumulation Area (SAA).

Satellite Accumulation Area (SAA) Management

The SAA is the critical holding zone before vendor pickup. Proper management here prevents cross-contamination and catastrophic reactions.

  • Secondary Containment: Place the primary waste container inside a secondary bin to physically segregate it from incompatible waste streams (e.g., strong acids, bases, or oxidizers)[7].

  • Inventory Logging: Maintain a continuous log of all constituents. Record "Benzene, [[(8-bromooctyl)oxy]methyl]-", the estimated volume, and the primary solvent matrix (e.g., Dichloromethane or Chloroform)[7].

  • Volume Thresholds: Never allow the total accumulated waste in the SAA to exceed 55 gallons. Once a container is full, submit a waste pickup request to your Environmental Health and Safety (EHS) department immediately[2][6].

Final Disposal Mechanism: Rotary Kiln Incineration

Once collected by an approved hazardous waste vendor, the Benzyl 8-bromooctyl ether waste is transported to a regulated facility. The standard treatment technology for this specific halogenated stream is Rotary Kiln Incineration with Caustic Scrubbing [3].

  • Thermal Destruction: The rotary kiln operates at extreme temperatures to completely cleave the C-C, C-O, and C-Br bonds of the molecule[3].

  • Chemical Neutralization: The liberated bromine radicals form HBr gas. The exhaust is passed through a high-efficiency caustic scrubber (typically utilizing sodium hydroxide), which neutralizes the acid into benign sodium bromide salts before atmospheric release[3].

Waste Segregation and Disposal Workflow

WasteWorkflow Gen Waste Generation Benzene, [[(8-bromooctyl)oxy]methyl]- Seg Segregation: Halogenated Organic Waste Gen->Seg NonHal Non-Halogenated (DO NOT MIX) Seg->NonHal Avoid Cont Collection: Glass/HDPE Container Leave 3-5 in headspace Seg->Cont Route SAA SAA Storage: Secondary Containment Max 55 Gallons Cont->SAA Transfer when full Disp EPA Disposal: Rotary Kiln Incineration with Caustic Scrubbing SAA->Disp Vendor Pickup < 180 days

Workflow for the segregation, collection, and EPA-compliant disposal of halogenated organic waste.

References

  • Benchchem. Benzene, [[(8-bromooctyl)oxy]methyl]-|CAS 83515-83-7.1

  • University of Central Florida (UCF). EMS-WP-001 Laboratory Environmental Management Procedures. 6

  • Nipissing University. Hazardous Materials Disposal Guide.5

  • Western Kentucky University (WKU). Hazardous & Regulated Waste Management Guide. 2

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. 4

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. 3

  • University of Nevada, Reno. Chemical Waste Procedures. 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.